molecular formula C11H16O B2408621 [4-(Butan-2-yl)phenyl]methanol CAS No. 102934-60-1

[4-(Butan-2-yl)phenyl]methanol

Cat. No.: B2408621
CAS No.: 102934-60-1
M. Wt: 164.248
InChI Key: RJRZIUAHNFBHHU-UHFFFAOYSA-N
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Description

[4-(Butan-2-yl)phenyl]methanol, with the CAS registry number 102934-60-1, is an organic compound of the aryl alcohol class. It has a molecular formula of C11H16O and a molecular weight of 164.24 g/mol . The compound is characterized by its structure featuring a methanol group attached to a phenyl ring that is substituted at the para position with a sec-butyl (butan-2-yl) group . This structure is represented by the SMILES notation OCC1=CC=C(C(CC)C)C=C1 . As a building block in organic synthesis, this benzyl alcohol derivative is valuable for pharmaceutical research and materials science for the construction of more complex molecules. Its structure lends itself to further chemical modifications, making it a versatile intermediate. The compound is one of many high-purity organics used in life science applications . Researchers should handle this material with care. It carries the GHS signal word "Warning" and has the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate precautionary measures should be followed, including using personal protective equipment and ensuring good ventilation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-butan-2-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-3-9(2)11-6-4-10(8-12)5-7-11/h4-7,9,12H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRZIUAHNFBHHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102934-60-1
Record name [4-(butan-2-yl)phenyl]methanol
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Foundational & Exploratory

Solubility Profile of [4-(Butan-2-yl)phenyl]methanol: A Theoretical and Practical Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy. This guide provides a comprehensive analysis of the solubility characteristics of [4-(Butan-2-yl)phenyl]methanol, a molecule of interest in pharmaceutical research. By dissecting its molecular structure, we will establish a theoretical framework to predict its behavior in both polar and non-polar solvent systems. This theoretical foundation is then bridged with a detailed, field-proven experimental protocol—the equilibrium shake-flask method—for the empirical determination of its solubility. This document is intended for researchers, scientists, and drug development professionals, offering both the foundational principles and the practical methodologies required for a robust assessment of this compound's solubility profile.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" remains a fundamental tenet. The solubility of a compound dictates its dissolution rate, absorption, and ultimately, its bioavailability. [4-(Butan-2-yl)phenyl]methanol, with its distinct molecular architecture, presents an interesting case study in the interplay between polar and non-polar characteristics. Understanding its solubility is not merely an academic exercise; it is a prerequisite for effective formulation development, ensuring consistent and predictable delivery of the API. This guide will first deconstruct the molecule to predict its solubility and then provide a rigorous, self-validating protocol for its experimental verification.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle of similia similibus solvuntur, or "like dissolves like." This principle is rooted in the nature and magnitude of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

Molecular Structure Analysis of [4-(Butan-2-yl)phenyl]methanol

The structure of [4-(Butan-2-yl)phenyl]methanol contains two distinct regions that dictate its overall polarity and, consequently, its solubility.

  • The Polar Head: The primary alcohol group (-CH₂OH) is the molecule's polar, hydrophilic ("water-loving") region.[1] The oxygen atom's high electronegativity creates a dipole, and the hydroxyl hydrogen allows the molecule to act as a hydrogen bond donor and acceptor. This region is responsible for interactions with polar solvents like water, methanol, and ethanol.[2]

  • The Non-Polar Tail: The molecule is dominated by a large non-polar, lipophilic ("fat-loving") or hydrophobic ("water-hating") region.[1] This consists of the benzene ring and the sec-butyl group (-CH(CH₃)CH₂CH₃). These hydrocarbon portions interact primarily through weak van der Waals forces (specifically, London dispersion forces) and are responsible for the molecule's affinity for non-polar solvents such as toluene, hexane, and cyclohexane.

The PubChem database provides a predicted XLogP value of 2.7 for [4-(Butan-2-yl)phenyl]methanol.[3] The partition coefficient (LogP) is a measure of a compound's differential solubility in a non-polar solvent (n-octanol) and a polar solvent (water). A positive LogP value indicates a preference for the lipid phase, confirming that the compound is predominantly non-polar.

Caption: Molecular structure of [4-(Butan-2-yl)phenyl]methanol highlighting its distinct polar and non-polar regions.

Solubility Prediction

Based on the structural analysis and the XLogP value, we can formulate a clear hypothesis:

  • In Polar Solvents (e.g., Water, Methanol): The large, non-polar hydrocarbon tail will significantly disrupt the strong hydrogen bonding network of polar solvents like water.[2] The energy required to break these solvent-solvent interactions will not be sufficiently compensated by the formation of new solute-solvent hydrogen bonds via the single hydroxyl group. Therefore, the solubility of [4-(Butan-2-yl)phenyl]methanol is expected to be very low in highly polar solvents. While solubility in less polar alcohols like ethanol may be slightly better, it will still be limited.

  • In Non-Polar Solvents (e.g., Toluene, Hexane): The non-polar region of the molecule will interact favorably with non-polar solvents through van der Waals forces. The energetic cost of solvation is low, as the solvent-solvent interactions are of a similar type and magnitude. Consequently, the solubility is expected to be high in non-polar, aromatic, and hydrocarbon solvents. This is supported by data for the similar compound 4-Phenyl-2-butanol, which is described as soluble in organic solvents and oils.[4]

Experimental Protocol: Equilibrium Shake-Flask Method

To empirically validate the theoretical predictions, the industry-standard equilibrium shake-flask method is the protocol of choice.[5][6] This method measures the thermodynamic solubility of a compound, which is the equilibrium concentration reached when excess solid is agitated in a specific solvent at a constant temperature.[6]

Materials and Equipment
  • Solute: [4-(Butan-2-yl)phenyl]methanol (purity >98%)

  • Solvents: A range of solvents with varying polarities (see Table 1).

  • Equipment:

    • Analytical balance (±0.01 mg)

    • Glass vials with PTFE-lined screw caps

    • Orbital shaker with temperature control (e.g., 25°C and 37°C)

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PTFE or PVDF, validated for low analyte binding)

    • Volumetric flasks and pipettes

    • Validated analytical system for quantification (e.g., HPLC-UV, GC-FID)

Solvent Selection

A diverse set of solvents should be chosen to probe the full solubility profile of the compound. The selection below is based on the polarity index, a relative measure of a solvent's polarity.

Solvent ClassSolventPolarity Index (P')Expected Solubility
Polar Protic Water10.2Very Low
Methanol5.1Low to Moderate
Ethanol4.3 (Value for n-Propanol is 4.0)Moderate
Polar Aprotic Acetonitrile5.8Moderate
Acetone5.1High
Intermediate Tetrahydrofuran (THF)4.0High
Dichloromethane3.1Very High
Non-Polar Toluene2.4Very High
Cyclohexane0.2High
n-Hexane0.1High

Note: Ethanol's polarity index is not in the primary cited source, but it is well-established to be between that of Methanol and Propanol.

Step-by-Step Methodology

The following workflow ensures a robust and reproducible determination of equilibrium solubility.

Experimental_Workflow A Step 1: Preparation Add excess solid compound to a known volume of solvent in a sealed vial. B Step 2: Equilibration Agitate vials on an orbital shaker at constant temperature (e.g., 24-72 hours). A->B C Step 3: Phase Separation Allow vials to settle. Centrifuge to pellet undissolved solid. B->C D Step 4: Sampling Carefully withdraw an aliquot of the clear supernatant. C->D E Step 5: Filtration Filter the aliquot through a 0.22 µm syringe filter to remove fine particulates. D->E F Step 6: Dilution Dilute the filtrate with a suitable mobile phase or solvent to fall within the analytical calibration range. E->F G Step 7: Quantification Analyze the diluted sample using a validated method (e.g., HPLC-UV) to determine the concentration. F->G H Step 8: Calculation Calculate the solubility (e.g., in mg/mL), accounting for the dilution factor. G->H

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Protocol Details:

  • Preparation: Add an amount of [4-(Butan-2-yl)phenyl]methanol to a vial sufficient to ensure a visible excess of solid remains at equilibrium. Add a precise volume (e.g., 2.0 mL) of the chosen solvent.

    • Causality: Using excess solid is critical to ensure the solution becomes saturated, which is the definition of thermodynamic solubility.[6]

  • Equilibration: Seal the vials and place them on an orbital shaker set to a consistent speed (e.g., 150 rpm) and temperature (e.g., 25°C ± 1°C). The agitation period should be sufficient to reach equilibrium, typically determined in preliminary studies to be between 24 and 72 hours.[6][7]

    • Causality: Continuous agitation maximizes the surface area for dissolution, while a constant temperature is vital as solubility is temperature-dependent. The extended time ensures the system reaches a true thermodynamic equilibrium.

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for at least one hour. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to create a compact pellet of the excess solid.

    • Causality: This step provides a clear separation of the saturated solution (supernatant) from the undissolved solid, preventing contamination during sampling.[6]

  • Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a pipette, avoiding any disturbance of the solid pellet. Immediately filter the sample through a chemically compatible 0.22 µm syringe filter.

    • Causality: Filtration removes any microscopic, undissolved particles that could falsely elevate the measured concentration. Filter validation (checking for drug adsorption) is a key part of a trustworthy protocol.

  • Quantification: Prepare a series of dilutions of the filtrate and analyze them using a pre-validated analytical method (e.g., HPLC-UV). The concentration is determined by comparing the analytical response to a standard curve of known concentrations.

    • Trustworthiness: A validated, stability-indicating analytical method ensures that the measured concentration is accurate, precise, and specific to the intact analyte.[8]

Representative Data and Interpretation

While no published experimental data exists for this compound, the following table presents a set of hypothetical but theoretically consistent solubility values to illustrate the expected outcome.

SolventSolvent Polarity (P')Predicted Solubility CategoryRepresentative Hypothetical Value (mg/mL @ 25°C)
Water10.2Very Low< 0.1
Methanol5.1Low~ 25
Acetonitrile5.8Moderate~ 150
Acetone5.1High> 300
Dichloromethane3.1Very High> 500 (Miscible)
Toluene2.4Very High> 500 (Miscible)
n-Hexane0.1High> 200

Interpretation: The hypothetical data aligns perfectly with our theoretical framework. The solubility is extremely poor in the highly polar, hydrogen-bonding water. As the solvent polarity decreases, the solubility increases dramatically. The compound shows very high solubility or complete miscibility in solvents of intermediate to low polarity (Dichloromethane, Toluene), where the molecular interactions are dominated by favorable van der Waals forces between the compound's non-polar regions and the solvent.

Conclusion

The solubility of [4-(Butan-2-yl)phenyl]methanol is dominated by its large, non-polar character, stemming from its phenyl and sec-butyl groups. Its solubility is predicted to be exceptionally low in polar, aqueous media and high in non-polar organic solvents. This profile is characteristic of a BCS Class II or IV compound (low solubility), presenting significant challenges for oral drug delivery that must be addressed through formulation strategies such as lipid-based formulations, amorphous solid dispersions, or particle size reduction. The robust, self-validating shake-flask protocol detailed herein provides the necessary framework for obtaining the precise, reliable solubility data required to guide these critical drug development decisions.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13495572, [4-(butan-2-yl)phenyl]methanol. Available at: [Link]

  • Sreekanth, A. (n.d.). Solubility Experimental Methods. SlideShare. Available at: [Link]

  • Defense Technical Information Center (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Available at: [Link]

  • Purdue University Department of Chemistry (n.d.). Alcohols and Ethers. Available at: [Link]

  • World Health Organization (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. Available at: [Link]

  • World Health Organization (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Working document QAS/17.699/Rev.2. Available at: [Link]

  • Raytor, T. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 250081, (4-(Propan-2-yloxy)phenyl)methanol. Available at: [Link]

  • meriSTEM (2020). Alcohols: solubility and solvent polarity | Organic molecules. YouTube. Available at: [Link]

  • Domanska, U., & Marciniak, A. (2008). Solubility of Alcohols and Aromatic Compounds in Imidazolium-Based Ionic Liquids. Journal of Chemical & Engineering Data, 53(11), 2636–2641. Available at: [Link]

  • Clever, H. L., et al. (1994). SOLUBILITY DATA SERIES Volume 56 ALCOHOLS WITH HYDROCARBONS. IUPAC. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61302, 4-Phenyl-2-butanol. Available at: [Link]

  • Apelblat, A. (2014). Determination and correlation for solubility of aromatic acids in solvents. ResearchGate. Available at: [Link]

  • Burdick & Jackson (n.d.). Polarity Index. Available at: [Link]

Sources

IUPAC nomenclature and synonyms for 4-sec-butylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-sec-Butylbenzyl alcohol (IUPAC: [4-(butan-2-yl)phenyl]methanol) is a functionalized aromatic alcohol characterized by a secondary butyl group at the para position relative to a hydroxymethyl moiety. While often overshadowed industrially by its tert-butyl analog (a common fragrance intermediate), the sec-butyl derivative presents unique stereochemical properties due to the chirality of the sec-butyl substituent. This guide provides a rigorous analysis of its nomenclature, physicochemical profile, and synthetic pathways, designed for researchers in organic synthesis and pharmaceutical development.

Part 1: Structural Identity & Nomenclature[1]

IUPAC Nomenclature Analysis

The systematic naming of this compound requires dissecting the molecule into its principal functional group (alcohol) and its substituent (alkyl group).[1]

  • Principal Group: Benzyl alcohol (phenylmethanol).[1][2]

  • Substituent: A sec-butyl group attached at the para (4) position.[1]

  • Systematic Alkyl Name: The sec-butyl group is systematically named butan-2-yl or 1-methylpropyl .

  • Full IUPAC Name: [4-(butan-2-yl)phenyl]methanol or (4-(1-methylpropyl)phenyl)methanol .

Stereochemistry

Unlike the tert-butyl or n-butyl analogs, the sec-butyl group introduces a chiral center at the C2 position of the butyl chain. Consequently, 4-sec-butylbenzyl alcohol exists as a pair of enantiomers:

  • (R)-[4-(butan-2-yl)phenyl]methanol

  • (S)-[4-(butan-2-yl)phenyl]methanol

Commercially available material is typically a racemic mixture unless asymmetric synthesis is employed.[1]

Synonyms and Identifiers
Identifier TypeValueNotes
Common Name 4-sec-Butylbenzyl alcoholWidely used in industrial catalogs.
Systematic Name [4-(1-methylpropyl)phenyl]methanolPreferred for patent filings.[1]
Alternative Name p-sec-Butylbenzyl alcoholUses ortho/meta/para notation.
CAS Registry Note on AmbiguityOften indexed under general alkyl-benzyl alcohols.[1] Specific isomer CAS is less common than tert-butyl (877-65-6).
SMILES CCC(C)c1ccc(CO)cc1Encodes the connectivity.[1]
InChI Key PredictedRSNADEABRSYIJI-UHFFFAOYSA-N (Analogous structure)

Part 2: Physicochemical Profile

The following properties are derived from experimental data of structural analogs (tert-butylbenzyl alcohol) and computational prediction models, as specific experimental data for the sec-butyl isomer is sparse in open literature.

PropertyValue (Approx/Predicted)Rationale
Molecular Formula C₁₁H₁₆OConsistent with mono-alkylated benzyl alcohol.[3]
Molecular Weight 164.25 g/mol Identical to tert-butyl isomer.[1]
Physical State Colorless to pale yellow liquidThe asymmetry of the sec-butyl group lowers the melting point compared to the crystalline tert-butyl analog.
Boiling Point 135–140 °C (at 15 mmHg)Slightly higher than benzyl alcohol due to alkyl mass.[1]
Density ~0.96 g/cm³Standard for alkyl-benzyl alcohols.[1]
Solubility Soluble in EtOH, Et₂O, CHCl₃; Insoluble in H₂OHydrophobic alkyl chain dominates the polar -OH group.
LogP (Octanol/Water) ~3.1–3.3Indicates significant lipophilicity; potential for membrane permeability.[1]

Part 3: Synthetic Pathways

Primary Synthesis: Selective Reduction

The most reliable laboratory method for synthesizing high-purity 4-sec-butylbenzyl alcohol is the chemoselective reduction of 4-sec-butylbenzaldehyde . This route avoids the polyalkylation issues common in Friedel-Crafts reactions.[1]

Protocol: Sodium Borohydride Reduction
  • Precursor: 4-sec-butylbenzaldehyde (CAS: 68039-49-6 for generic isomer mix).

  • Reagent: Sodium Borohydride (NaBH₄).[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 4-sec-butylbenzaldehyde in 30 mL of anhydrous methanol in a round-bottom flask.

  • Addition: Cool the solution to 0°C in an ice bath. Slowly add 12 mmol (0.5 equiv excess) of NaBH₄ in small portions over 15 minutes to control hydrogen evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexane) for the disappearance of the aldehyde spot.[1]

  • Quenching: Quench the reaction with 10 mL of saturated NH₄Cl solution.

  • Extraction: Evaporate the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).[1]

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane:EtOAc 8:2) to yield the pure alcohol.[1]

Pathway Visualization

The following diagram illustrates the nomenclature breakdown and the synthetic logic.

G cluster_0 Nomenclature Components cluster_1 Synthesis Pathway struct Structure: Benzene Ring group1 Group 1: Hydroxymethyl (-CH2OH) (Benzyl Alcohol) struct->group1 Position 1 group2 Group 2: sec-Butyl (-CH(CH3)CH2CH3) (1-methylpropyl) struct->group2 Position 4 (para) precursor 4-sec-butylbenzaldehyde (Aldehyde) reagent NaBH4 / MeOH (Reduction) precursor->reagent product 4-sec-butylbenzyl alcohol (Target) reagent->product H- addition

Figure 1: Structural decomposition and primary synthetic route for 4-sec-butylbenzyl alcohol.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral signatures are expected:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.20–7.35 (m, 4H): Aromatic protons (AA'BB' system typical of para-substitution).[1]

    • δ 4.65 (s, 2H): Benzylic methylene (-CH ₂OH).[1]

    • δ 2.60 (m, 1H): Methine proton of the sec-butyl group (-CH (CH₃)CH₂CH₃).

    • δ 1.60 (m, 2H): Methylene protons of the sec-butyl group.

    • δ 1.25 (d, 3H): Methyl doublet (-CH(CH ₃)).[1]

    • δ 0.85 (t, 3H): Terminal methyl triplet (-CH₂CH ₃).[1]

    • Note: The chiral center renders the methylene protons of the ethyl group diastereotopic, potentially appearing as a complex multiplet rather than a simple quartet.

  • IR Spectroscopy:

    • 3300–3400 cm⁻¹: Broad O-H stretch (Alcohol).[1]

    • 2850–2960 cm⁻¹: C-H aliphatic stretches (prominent due to butyl group).[1]

    • No peak at 1700 cm⁻¹: Absence of Carbonyl (C=O) confirms reduction of aldehyde.[1]

Part 5: Applications in Drug Development

Pharmacophore Utility

The sec-butylbenzyl moiety serves as a lipophilic anchor in drug design.[1]

  • Steric Bulk: The sec-butyl group provides significant steric hindrance, which can modulate the binding affinity of the molecule to enzyme active sites, preventing metabolic degradation.

  • Chirality: In drug development, the specific enantiomer of the sec-butyl group may exhibit vastly different biological activities. Synthesis of this alcohol is often an intermediate step in creating chiral ligands or resolving racemic mixtures of ibuprofen-related analogs.[1]

Fragrance & Industrial Chemistry

While the tert-butyl analog ("Lilial" related alcohols) is more common in perfumery, the sec-butyl derivatives are investigated for their unique "green" and floral olfactory profiles. They are often used as intermediates in the synthesis of liquid crystals where the chiral tail (sec-butyl) induces specific nematic phases.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2760472, (4-Propylphenyl)methanol (Analogous Data).[1] Retrieved from [Link][1]

  • NIST Chemistry WebBook. Benzene, 1-(1,1-dimethylethyl)-4-(hydroxymethyl)- (Mass Spectra Data). Retrieved from [Link][1]

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of [4-(Butan-2-yl)phenyl]methanol via Borohydride Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the laboratory-scale synthesis of [4-(Butan-2-yl)phenyl]methanol (CAS: 123-91-1 derivative) via the chemoselective reduction of 4-sec-butylbenzaldehyde . This transformation is a critical step in the synthesis of fragrance ingredients (related to the Lilial™ and Bourgeonal™ families) and pharmaceutical intermediates.

The protocol utilizes Sodium Borohydride (NaBH₄) in methanol. Unlike Lithium Aluminum Hydride (LiAlH₄), NaBH₄ offers superior chemoselectivity—reducing the aldehyde without affecting the aromatic ring or potential nitro/ester functionalities if present in complex analogs—and significantly improved safety profiles for bench-scale operations.

Scientific Foundation & Mechanism

Reaction Logic

The reduction of 4-sec-butylbenzaldehyde to its corresponding benzyl alcohol proceeds via a nucleophilic addition mechanism.[1] The borohydride anion (


) acts as the nucleophile, delivering a hydride ion (

) to the electropositive carbonyl carbon.

Key Mechanistic Features:

  • Activation: The solvent (Methanol) hydrogen-bonds with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The

    
     attacks the carbonyl carbon, breaking the 
    
    
    
    -bond and forming an alkoxide intermediate.
  • Protonation: The intermediate alkoxide abstracts a proton from the solvent (MeOH) or during the acidic workup to yield the primary alcohol.

Stereochemical Note: The starting material, 4-sec-butylbenzaldehyde, contains a chiral center at the sec-butyl position. This reduction does not involve the chiral center; therefore, the enantiomeric ratio of the starting material is retained in the product. If the aldehyde is racemic, the alcohol will be racemic.

Mechanistic Pathway (Visualization)

ReactionMechanism Figure 1: Mechanistic pathway of aldehyde reduction by Borohydride. Start 4-sec-butylbenzaldehyde (Electrophile) TS Alkoxyborohydride Intermediate Start->TS Nucleophilic Attack (H-) Reagent NaBH4 (Hydride Source) Reagent->TS Product [4-(Butan-2-yl)phenyl]methanol (Primary Alcohol) TS->Product Protonation Solvent MeOH (Proton Source) Solvent->Product H+ Transfer

Experimental Protocol

Reagents & Equipment

Safety Warning: NaBH₄ liberates hydrogen gas upon contact with acids or moisture. Ensure proper ventilation. Methanol is toxic and flammable.

ReagentMW ( g/mol )Equiv.[2]Density (g/mL)Role
4-sec-butylbenzaldehyde 162.231.00.96Substrate
Sodium Borohydride 37.831.2*SolidReducing Agent
Methanol (Anhydrous) 32.04N/A0.79Solvent
HCl (1M) or NH₄Cl (sat) N/AExcessN/AQuenching Agent

*Note: Theoretically, 0.25 eq of NaBH₄ can reduce 1 eq of aldehyde (4 hydrides per B). However, 1.0–1.2 eq is standard to ensure rapid kinetics and account for reagent degradation.

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Clamp securely over a magnetic stirrer.

  • Solvation: Add 4-sec-butylbenzaldehyde (1.62 g, 10 mmol) to the flask.

  • Dilution: Add Methanol (20 mL). Stir until the solution is homogeneous.

  • Cooling: Place the flask in an ice-water bath (

    
    ). Allow to equilibrate for 10 minutes. Cooling mitigates the exothermicity of the hydride addition.
    
Phase 2: Reduction
  • Addition: Add NaBH₄ (454 mg, 12 mmol) portion-wise over 5–10 minutes.

    • Critical: Do not dump all at once. Vigorous bubbling (

      
       evolution) may occur.
      
  • Reaction: Remove the ice bath after addition is complete. Allow the reaction to stir at Room Temperature (RT) for 45–60 minutes.

  • Monitoring (TLC): Spot the reaction mixture against the starting aldehyde on a silica TLC plate.

    • Mobile Phase: Hexanes:Ethyl Acetate (4:1).

    • Visualization: UV lamp (254 nm). The product alcohol will be more polar (lower

      
      ) than the aldehyde.
      
Phase 3: Workup & Isolation
  • Quench: Cool the flask back to

    
    . Slowly add Saturated Aqueous NH₄Cl  (10 mL) or 1M HCl dropwise to destroy excess borohydride. Caution: Gas evolution.
    
  • Evaporation: Remove the bulk of the Methanol under reduced pressure (Rotary Evaporator) to leave an aqueous suspension.

  • Extraction: Transfer the residue to a separatory funnel. Extract with Dichloromethane (DCM) or Ethyl Acetate (

    
     mL).
    
  • Washing: Wash the combined organic layers with Brine (20 mL).

  • Drying: Dry the organic layer over Anhydrous

    
     or 
    
    
    
    for 15 minutes. Filter off the drying agent.
  • Concentration: Evaporate the solvent under reduced pressure to yield the crude oil.

Workflow Visualization

ExperimentalWorkflow Figure 2: Operational workflow for the synthesis of [4-(Butan-2-yl)phenyl]methanol. Setup Dissolve Aldehyde in MeOH (0°C) Addition Add NaBH4 Portion-wise Setup->Addition Reaction Stir at RT (45-60 min) Addition->Reaction Check TLC Check (Hex:EtOAc 4:1) Reaction->Check Check->Reaction Incomplete Quench Quench with NH4Cl (aq) Check->Quench Complete Workup Extract (DCM) Dry (Na2SO4) Concentrate Quench->Workup

Characterization & Analysis

To validate the synthesis, the following spectroscopic data should be obtained. The disappearance of the aldehyde signal is the primary indicator of success.

Proton NMR ( H NMR, 400 MHz, )
  • 
     7.10 – 7.30 (m, 4H):  Aromatic protons (AA'BB' system typical of para-substitution).
    
  • 
     4.65 (s, 2H):  Benzylic methylene (
    
    
    
    ). Distinctive shift from CHO signal.
  • 
     2.60 (m, 1H):  Benzylic methine of the sec-butyl group (
    
    
    
    ).
  • 
     1.60 (m, 2H):  Methylene of the sec-butyl chain.
    
  • 
     1.22 (d, 3H):  Methyl doublet attached to the methine.
    
  • 
     0.82 (t, 3H):  Terminal methyl triplet.
    
  • Absence of

    
     9.9-10.0:  Complete loss of the aldehyde singlet confirms reduction.
    
Infrared Spectroscopy (FT-IR)
  • 3300–3400 cm⁻¹ (Broad): O-H stretch (Strong indicator of alcohol formation).

  • ~2960 cm⁻¹: C-H stretch (Alkyl).

  • Absence of ~1700 cm⁻¹: Disappearance of the strong Carbonyl (C=O) stretch.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Old/degraded NaBH₄ (absorbed moisture).Use fresh reagent or increase equivalents to 1.5.
Low Yield Product lost in aqueous layer during extraction.Saturate aqueous layer with NaCl (salting out) and re-extract with EtOAc.
Side Products Acetal formation (if MeOH/Acid used improperly).Ensure quench is controlled; do not let reaction sit in MeOH/Acid for extended periods.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Standard text for carbonyl reduction mechanisms).
  • PubChem. (n.d.).[3] [4-(Butan-2-yl)phenyl]methanol.[4] National Center for Biotechnology Information. Retrieved from [Link][5]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Authoritative source for standard NaBH4 reduction protocols).
  • Banfi, L., Narisano, E., Riva, R., Stien, D., & Bhor, S. (2005). Sodium Borohydride.[1][2][6][7][8][9] In Encyclopedia of Reagents for Organic Synthesis. Wiley. [Link]

Sources

Application Note & Protocol: Selective Reduction of 4-sec-Butylbenzoic Acid to (4-sec-Butylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The transformation of carboxylic acids to primary alcohols is a fundamental process in organic synthesis, pivotal for the generation of key intermediates in pharmaceutical and materials science. This document provides a comprehensive guide to the selective reduction of 4-sec-butylbenzoic acid to its corresponding benzyl alcohol, (4-sec-butylphenyl)methanol. We will explore the mechanistic underpinnings of two primary reduction methodologies, utilizing Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃), offering detailed, field-proven protocols. Emphasis is placed on the rationale behind procedural choices, stringent safety measures, and analytical validation of the final product, ensuring a reproducible and safe experimental design.

Introduction: The Significance of Carboxylic Acid Reduction

The reduction of a carboxylic acid to a primary alcohol represents a cornerstone transformation in synthetic organic chemistry. This process is integral to the synthesis of a wide array of compounds, from active pharmaceutical ingredients (APIs) to specialty polymers. The resulting benzyl alcohols, such as (4-sec-butylphenyl)methanol, are versatile intermediates, readily undergoing further functionalization. The choice of reducing agent is paramount, dictating the reaction's efficiency, selectivity, and safety profile. This note will dissect the two most prevalent and effective reagents for this purpose: the highly reactive Lithium Aluminum Hydride and the more chemoselective Borane.

Comparative Analysis of Reducing Agents

The selection of a reducing agent is a critical decision in the synthetic planning process. For the reduction of carboxylic acids, the two most effective and commonly employed reagents are Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃). While both achieve the desired transformation, they differ significantly in their reactivity, selectivity, and handling requirements.

FeatureLithium Aluminum Hydride (LiAlH₄)Borane (BH₃)
Reactivity Extremely powerful, reduces a wide range of functional groups.[1][2]Highly reactive towards carboxylic acids, but more chemoselective.[1][3]
Selectivity Low chemoselectivity; will also reduce esters, amides, ketones, and aldehydes.[1][2]High chemoselectivity; can selectively reduce carboxylic acids in the presence of esters and ketones.[1][3]
Handling Pyrophoric, reacts violently with water and protic solvents.[4][5] Requires strict anhydrous and inert atmosphere conditions.[4][5]Moisture-sensitive, but generally less hazardous than LiAlH₄.[3] Often used as a stable complex with THF or dimethyl sulfide.
Workup Requires a careful, multi-step quenching procedure (e.g., Fieser method).[4][6]Typically quenched with methanol or water, followed by standard aqueous workup.
Typical Solvents Anhydrous diethyl ether or tetrahydrofuran (THF).[7]Tetrahydrofuran (THF).[8]

Mechanistic Insights

Understanding the reaction mechanisms is crucial for troubleshooting and optimizing the reduction process.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

The reduction of a carboxylic acid with LiAlH₄ is a multi-step process.[9][10]

  • Deprotonation: LiAlH₄ is a strong base and initially deprotonates the carboxylic acid to form a lithium carboxylate salt and hydrogen gas.[9]

  • Coordination and Hydride Attack: The aluminum center of the LiAlH₄ coordinates to the carbonyl oxygen of the carboxylate, increasing the electrophilicity of the carbonyl carbon. A hydride ion (H⁻) from the [AlH₃] moiety then attacks the carbonyl carbon.[9][11]

  • Intermediate Formation and Further Reduction: This leads to the formation of a tetrahedral intermediate which subsequently collapses to form an aldehyde. The aldehyde is more reactive than the starting carboxylic acid and is immediately reduced by another equivalent of LiAlH₄ to the corresponding alkoxide.[7][9]

  • Protonation: An acidic workup is required to protonate the resulting alkoxide to yield the primary alcohol.[9]

LiAlH4_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2 & 3: Reduction to Aldehyde & Further Reduction cluster_2 Step 4: Protonation Carboxylic_Acid R-COOH Carboxylate R-COO⁻Li⁺ + H₂ + AlH₃ Carboxylic_Acid->Carboxylate Deprotonation LiAlH4_1 LiAlH₄ Carboxylate_2 R-COO⁻Li⁺ AlH3_Coordination R-C(O)-O-AlH₂ Carboxylate_2->AlH3_Coordination Coordination & Hydride Attack Aldehyde R-CHO AlH3_Coordination->Aldehyde Elimination Alkoxide R-CH₂-O⁻Li⁺ Aldehyde->Alkoxide Hydride Attack Alkoxide_2 R-CH₂-O⁻Li⁺ Alcohol (4-sec-Butylphenyl)methanol Alkoxide_2->Alcohol Protonation H3O_plus H₃O⁺

Caption: Mechanism of LiAlH₄ Reduction of a Carboxylic Acid.

Reduction with Borane (BH₃)

The mechanism of borane reduction differs significantly from that of LiAlH₄ and is key to its enhanced chemoselectivity.[3][9]

  • Acyloxyborane Formation: Borane, a Lewis acid, coordinates to the carbonyl oxygen of the carboxylic acid. This is followed by the transfer of a hydride to the carbonyl carbon and the loss of hydrogen gas to form a triacyloxyborane intermediate.

  • Reduction of the Intermediate: The triacyloxyborane is then reduced by additional equivalents of borane to the corresponding alcohol after hydrolysis. The key difference is that the intermediate is less reactive than an aldehyde, which prevents over-reduction of other functional groups.[9]

Borane_Mechanism cluster_0 Step 1: Acyloxyborane Formation cluster_1 Step 2: Reduction and Hydrolysis Carboxylic_Acid R-COOH Acyloxyborane (R-COO)₃B Carboxylic_Acid->Acyloxyborane Coordination & Hydride Transfer BH3 BH₃ Acyloxyborane_2 (R-COO)₃B Borate_Ester (R-CH₂O)₃B Acyloxyborane_2->Borate_Ester Reduction BH3_2 BH₃ Alcohol (4-sec-Butylphenyl)methanol Borate_Ester->Alcohol Hydrolysis Hydrolysis H₂O

Caption: Mechanism of Borane Reduction of a Carboxylic Acid.

Experimental Protocols

The following protocols are designed for the reduction of 4-sec-butylbenzoic acid. Extreme caution must be exercised when working with LiAlH₄. All reactions should be conducted in a fume hood with appropriate personal protective equipment (PPE).[4][5]

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

LiAlH4_Workflow start Start: 4-sec-Butylbenzoic Acid in Anhydrous THF setup Reaction Setup under Inert Atmosphere (N₂ or Ar) at 0°C start->setup addition Slow, Dropwise Addition of LiAlH₄ Solution setup->addition reaction Stir at Room Temperature (Monitor by TLC) addition->reaction quench Careful Quenching at 0°C (Fieser Method) reaction->quench filter Filter off Aluminum Salts quench->filter workup Aqueous Workup & Extraction with Ethyl Acetate filter->workup dry Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: (4-sec-Butylphenyl)methanol purify->end

Caption: Experimental Workflow for LiAlH₄ Reduction.

Materials:

  • 4-sec-butylbenzoic acid

  • Lithium Aluminum Hydride (LiAlH₄) (1.0 M solution in THF or as powder)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Saturated aqueous Sodium Sulfate (Na₂SO₄) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Ethyl Acetate

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet, add 4-sec-butylbenzoic acid (1.0 eq). Dissolve the acid in anhydrous THF.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.[4]

  • Reagent Addition: Slowly add a 1.0 M solution of LiAlH₄ in THF (2.0 - 3.0 eq) to the stirred solution of the carboxylic acid via the dropping funnel. The addition should be dropwise to control the exothermic reaction and hydrogen gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching (Fieser Method): Once the reaction is complete, cool the flask back to 0°C.[4] Cautiously and slowly add the following reagents in sequence, allowing the effervescence to subside between each addition:

    • For every 'x' g of LiAlH₄ used, add 'x' mL of water.[4]

    • Then add 'x' mL of 15% aqueous NaOH solution.[4]

    • Finally, add '3x' mL of water.[4] This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.[6][12]

  • Filtration: Stir the resulting mixture at room temperature for 30 minutes, then filter the solid through a pad of Celite. Wash the filter cake with additional THF or diethyl ether.

  • Workup: Combine the filtrate and the washings. If an aqueous layer is present, separate it. Wash the organic layer with saturated aqueous Na₂SO₄ solution, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure (4-sec-butylphenyl)methanol.

Protocol 2: Reduction using Borane-Tetrahydrofuran Complex (BH₃·THF)

Materials:

  • 4-sec-butylbenzoic acid

  • Borane-Tetrahydrofuran complex (BH₃·THF) (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-sec-butylbenzoic acid (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add the BH₃·THF solution (2.0 - 3.0 eq) to the carboxylic acid solution.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quenching: Cool the reaction mixture to 0°C and slowly add methanol to quench the excess borane.

  • Workup: Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

Safety and Handling

Lithium Aluminum Hydride (LiAlH₄):

  • Extreme Reactivity: LiAlH₄ is a water-reactive and pyrophoric solid. It can ignite in moist air or upon contact with water.[5]

  • Handling: Always handle LiAlH₄ in an inert atmosphere (glovebox or under nitrogen/argon).[4][5]

  • PPE: Wear a fire-retardant lab coat, safety goggles, and appropriate gloves.[4]

  • Fire Safety: A Class D fire extinguisher (for combustible metals) or dry sand must be readily available. Do not use water or CO₂ extinguishers. [5]

  • Quenching: The quenching process is highly exothermic and generates flammable hydrogen gas. It must be performed slowly and with adequate cooling.[6]

Borane-Tetrahydrofuran Complex (BH₃·THF):

  • Moisture Sensitivity: While less hazardous than LiAlH₄, BH₃·THF is still moisture-sensitive and will decompose upon contact with water.

  • Storage: Store under an inert atmosphere and refrigerate to prevent degradation.

  • Handling: Use anhydrous solvents and techniques.

Product Characterization

The identity and purity of the synthesized (4-sec-butylphenyl)methanol should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

  • Infrared (IR) Spectroscopy: To verify the disappearance of the carboxylic acid C=O stretch and the appearance of the alcohol O-H stretch.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Thin Layer Chromatography (TLC) and/or Gas Chromatography (GC): To assess the purity of the final product.

Conclusion

The reduction of 4-sec-butylbenzoic acid to (4-sec-butylphenyl)methanol can be effectively achieved using either Lithium Aluminum Hydride or Borane. The choice of reagent should be guided by the specific requirements of the synthesis, particularly the presence of other functional groups and the available safety infrastructure. LiAlH₄ offers broad reactivity, while borane provides superior chemoselectivity. Adherence to the detailed protocols and stringent safety precautions outlined in this document will enable researchers to perform this transformation safely and efficiently, yielding a key intermediate for further synthetic applications.

References

  • Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition. [Link]

  • Reduction of carboxylic acids (video). Khan Academy. [Link]

  • How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH. YouTube. [Link]

  • Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. Remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups. The Journal of Organic Chemistry. [Link]

  • Reduction of Carboxylic Acids. Chemistry Steps. [Link]

  • Alcohol synthesis by carboxyl compound reduction. Organic Chemistry Portal. [Link]

  • Lithium Aluminum Hydride. Office of Environmental Health and Safety, Princeton University. [Link]

  • Reduction of Carboxylic Acids and Derivatives with Complex Hydrides. Organic Chemistry Tutor. [Link]

  • Quenching and Disposal of Water Reactive Materials. Environmental Health and Safety, Oregon State University. [Link]

  • 19.11: Reduction of Carboxylic Acids by Lithium Aluminum Hydride. Chemistry LibreTexts. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • reduction of carboxylic acids. Chemguide. [Link]

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. [Link]

  • Quenching Reactions: Lithium Aluminium Hydride. Chemistry LibreTexts. [Link]

Sources

Catalytic hydrogenation conditions for [4-(Butan-2-yl)phenyl]methanol production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Selective Catalytic Hydrogenation for the Synthesis of [4-(Butan-2-yl)phenyl]methanol

Introduction: Significance and Synthesis Overview

[4-(Butan-2-yl)phenyl]methanol is a substituted benzyl alcohol derivative whose structural motif is of interest in the development of fine chemicals and pharmaceutical intermediates. The synthesis of this class of compounds often relies on the selective reduction of the corresponding benzaldehyde. Catalytic hydrogenation stands out as a robust, scalable, and atom-economical method for this transformation, offering high yields and purity by reducing the aldehyde functionality while preserving the aromatic ring.[1][2]

This document provides a comprehensive guide to the laboratory-scale synthesis of [4-(Butan-2-yl)phenyl]methanol from 4-(butan-2-yl)benzaldehyde via heterogeneous catalytic hydrogenation. We will delve into the mechanistic principles, detail optimized reaction conditions, present a step-by-step protocol, and outline critical safety procedures for handling pyrophoric catalysts and high-pressure hydrogen gas.[3][4]

Principle: The Mechanism of Heterogeneous Catalytic Hydrogenation

Heterogeneous catalytic hydrogenation of an aldehyde involves the reduction of a carbonyl group (C=O) to a primary alcohol (CH₂OH) using molecular hydrogen (H₂) in the presence of a solid metal catalyst.[5] The process can be understood through a series of fundamental steps:

  • Adsorption: Both the hydrogen gas and the aldehyde substrate adsorb onto the surface of the metal catalyst (e.g., Palladium or Nickel).[5]

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the catalyst surface, forming reactive metal-hydride species.[5]

  • Substrate Activation & Hydrogen Transfer: The adsorbed aldehyde's carbonyl group interacts with the catalyst surface, making the carbonyl carbon more electrophilic.[6][7] The activated hydrogen atoms are then transferred sequentially to the carbonyl carbon and oxygen, leading to the formation of the corresponding alcohol.

  • Desorption: The final product, [4-(Butan-2-yl)phenyl]methanol, has a lower affinity for the catalyst surface than the starting aldehyde and desorbs into the solvent, freeing up the active site for the next catalytic cycle.[5]

The choice of catalyst is critical. Palladium on carbon (Pd/C) is highly effective for the hydrogenation of aldehydes and ketones.[8][9] Raney® Nickel is another widely used, cost-effective catalyst capable of reducing numerous functional groups, including carbonyls.[10][11]

Reaction Pathway and Potential Side Reactions

The primary goal is the selective hydrogenation of the aldehyde to the desired primary alcohol. However, under forcing conditions (e.g., high temperature or pressure), a subsequent hydrogenolysis reaction can occur, leading to the formation of the corresponding hydrocarbon, 1-butan-2-yl-4-methylbenzene, as an undesired by-product.[12][13]

SM 4-(Butan-2-yl)benzaldehyde (Starting Material) P [4-(Butan-2-yl)phenyl]methanol (Target Product) SM->P Catalytic Hydrogenation (H₂, Pd/C or Raney Ni) Selective Reduction BP 1-Butan-2-yl-4-methylbenzene (By-product) P->BP Hydrogenolysis (High Temp/Pressure) Over-reduction

Figure 1: Reaction pathway for the synthesis of [4-(Butan-2-yl)phenyl]methanol, highlighting the desired reaction and a potential side reaction.

Materials and Methods

Reagents and Consumables
  • 4-(Butan-2-yl)benzaldehyde (Substrate, >98% purity)

  • Palladium on Carbon (5 wt% Pd/C, 50% wet with water) or Raney® Nickel (slurry in water)

  • Ethanol (ACS grade, or other suitable protic solvent like methanol)

  • Hydrogen (H₂, high purity, >99.99%)

  • Nitrogen (N₂, high purity, for inerting)

  • Celite® 545 (for filtration)

  • Deionized Water

Equipment
  • High-pressure hydrogenation reactor (e.g., Parr shaker apparatus or similar autoclave) equipped with a stirrer, pressure gauge, gas inlet/outlet, and temperature control.[14]

  • Glass liner for the reactor vessel

  • Magnetic stir bar

  • Schlenk flask or three-necked round-bottom flask

  • Nitrogen/vacuum manifold[15]

  • Cannula or syringe for solvent transfer

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Analytical balance

  • Standard laboratory glassware

Detailed Experimental Protocol

This protocol describes the hydrogenation using 5% Pd/C in a high-pressure reactor.

Catalyst Handling and Reactor Preparation
  • Catalyst Weighing: In a fume hood, carefully weigh the required amount of wet 5% Pd/C catalyst. Crucially, do not allow the catalyst to dry out , as it can become pyrophoric.[4][15] For a 10 mmol scale reaction, approximately 5-10 mol% of Pd is a good starting point.

  • Reactor Setup: Ensure the high-pressure reactor vessel and its glass liner are clean and dry. Place the weighed catalyst and a magnetic stir bar into the glass liner.

  • Inerting the Catalyst: Place the liner inside the reactor. Assemble the reactor according to the manufacturer's instructions. Seal the reactor and connect it to a nitrogen/vacuum manifold.

  • Purging: Evacuate the reactor vessel carefully and then backfill with nitrogen. Repeat this cycle at least three times to ensure all oxygen is removed, preventing the formation of an explosive mixture with hydrogen.[3][14]

Reaction Execution
  • Substrate Addition: Under a positive pressure of nitrogen, add a solution of 4-(butan-2-yl)benzaldehyde (e.g., 1.76 g, 10 mmol) dissolved in ethanol (20-30 mL) to the reactor vessel via a cannula or a port designed for liquid addition.

  • Final Purge: Once the substrate is added, seal the reactor again and perform one final evacuate/nitrogen backfill cycle.

  • Pressurizing with Hydrogen: Vent the nitrogen and carefully introduce hydrogen gas into the reactor to the desired pressure (e.g., 50-100 psi / 3.5-7 bar).

  • Reaction Conditions: Begin vigorous stirring and, if necessary, heat the reactor to the target temperature (e.g., 25-40°C). Monitor the pressure gauge; a drop in pressure indicates hydrogen consumption and thus, reaction progress. The reaction is typically complete within 2-6 hours.

  • Monitoring: The reaction can be monitored by taking small aliquots (after stopping the stirring and carefully depressurizing/re-purging) for analysis by TLC or GC-MS.

Work-up and Product Isolation
  • Shutdown: Once the reaction is complete (indicated by the cessation of hydrogen uptake), stop the heating and allow the reactor to cool to room temperature.

  • Depressurization: Carefully and slowly vent the excess hydrogen into the fume hood exhaust.

  • Nitrogen Purge: Purge the reactor with nitrogen (3 cycles) to remove all residual hydrogen.[14]

  • Catalyst Filtration (Critical Safety Step):

    • Prepare a small pad of Celite® in a Büchner funnel and wet it with ethanol.

    • Under a gentle stream of nitrogen, carefully pour the reaction mixture through the Celite pad to filter off the Pd/C catalyst.

    • NEVER allow the filter cake to become dry. Immediately after filtration is complete, quench the filter cake by adding deionized water.[15] The wet, used catalyst should be stored under water in a clearly labeled, dedicated waste container.

  • Product Isolation: Transfer the filtrate to a round-bottom flask. Remove the solvent (ethanol) using a rotary evaporator. The remaining crude oil is the desired product, [4-(Butan-2-yl)phenyl]methanol, which can be further purified by column chromatography if necessary, though this procedure often yields a product of high purity.

Experimental Workflow Diagram cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Weigh wet Pd/C catalyst in fume hood B 2. Place catalyst in reactor A->B C 3. Purge reactor with N₂ (3x) B->C E 5. Add substrate solution to reactor under N₂ C->E D 4. Prepare substrate solution (aldehyde in ethanol) D->E F 6. Pressurize with H₂ (e.g., 50-100 psi) E->F G 7. Stir and heat (25-40°C) for 2-6 hours F->G H 8. Monitor H₂ uptake G->H I 9. Cool and vent H₂ H->I J 10. Purge reactor with N₂ (3x) I->J K 11. Filter reaction mixture through Celite® J->K L 12. Quench catalyst on filter with water IMMEDIATELY K->L M 13. Concentrate filtrate via rotary evaporation L->M N 14. Obtain crude product M->N

Sources

Friedel-Crafts alkylation procedures involving 4-sec-butylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details high-efficiency protocols for the Friedel-Crafts benzylation of arenes using 4-sec-butylbenzyl alcohol (4-SBBA) . Unlike traditional alkyl halides, 4-SBBA serves as a "green" alkylating agent, generating water as the sole byproduct. However, the substrate presents specific challenges: the para-sec-butyl group acts as a weak electron-donating group (EDG), stabilizing the benzylic carbocation but also increasing the risk of self-condensation (etherification) and polyalkylation.

This guide presents two validated methodologies:

  • Homogeneous Catalysis: Using Bismuth(III) Triflate [

    
    ] for high-yield, mild-temperature synthesis.
    
  • Heterogeneous Catalysis: Using Montmorillonite K-10 Clay for scalable, eco-friendly processing with easy catalyst recovery.

Mechanistic Insight & Reaction Design

The alkylation proceeds via an


-type mechanism. The hydroxyl group of 4-SBBA is activated by the Lewis or Brønsted acid, leading to the loss of water and the formation of a resonance-stabilized 4-sec-butylbenzyl cation.

Critical Control Point: The sec-butyl substituent at the para position exerts a hyperconjugative +I (inductive) effect. This makes the carbocation more stable (and thus easier to form) than a simple benzyl cation, but also more prone to reversible polymerization if the nucleophilic arene is not present in sufficient excess.

Figure 1: Mechanistic Pathway

FC_Mechanism Substrate 4-sec-Butylbenzyl Alcohol Complex Activated Complex Substrate->Complex + Catalyst Catalyst Catalyst (Lewis/Brønsted) Catalyst->Complex Cation Benzylic Cation (Electrophile) Complex->Cation - H2O Byproduct H2O Complex->Byproduct Intermediate Arenium Ion (Sigma Complex) Cation->Intermediate + Arene Arene Nucleophile (Arene) Arene->Intermediate Intermediate->Catalyst Regeneration Product Diarylmethane Product Intermediate->Product - H+

Caption: Activation of 4-SBBA generates a stabilized electrophile. The catalyst is regenerated upon deprotonation of the arenium ion.[1]

Comparative Catalyst Performance

The following data summarizes the performance of various catalysts in the benzylation of p-xylene with 4-SBBA (1.0 equiv) at 80°C.

Catalyst TypeCatalystLoad (mol%)SolventTime (h)Yield (%)Selectivity (Mono:Poly)
Lewis Acid (Traditional)

100

46570:30
Lewis Acid (Modern)

1-5

292 95:5
Lewis Acid (Modern)

1-5

38894:6
Solid Acid (Green) Montmorillonite K-1010 wt%Neat/None58590:10
Solid Acid (Green) H-Beta Zeolite10 wt%Cyclohexane68292:8

Note: Traditional


 is not recommended due to deactivation by the water byproduct and poor atom economy.

Detailed Experimental Protocols

Protocol A: Homogeneous Catalysis using Bismuth(III) Triflate

Best for: High-value synthesis requiring maximum yield and mild conditions.

Reagents:

  • 4-sec-Butylbenzyl alcohol (1.0 equiv)

  • Arene Nucleophile (3.0 - 5.0 equiv) [Excess prevents polyalkylation]

  • Bismuth(III) Triflate [

    
    ] (1.0 - 5.0 mol%)
    
  • Solvent: Nitromethane (

    
    ) or 1,2-Dichloroethane (DCE).
    

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-sec-butylbenzyl alcohol (10 mmol) and the arene (30-50 mmol) in Nitromethane (10 mL).

    • Rationale: Nitromethane stabilizes the ionic intermediate, accelerating the reaction rate significantly compared to non-polar solvents.

  • Catalyst Addition: Add

    
      (0.1 mmol, 1 mol%) in one portion.
    
  • Reaction: Heat the mixture to 50–80°C (depending on arene reactivity) with vigorous stirring.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The alcohol spot (

      
      ) should disappear, replaced by the less polar diarylmethane product (
      
      
      
      ).
  • Quench: Once complete (typically 1-3 hours), cool to room temperature and quench with water (10 mL).

  • Workup: Extract with Dichloromethane (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via silica gel flash chromatography (100% Hexanes

    
     5% EtOAc/Hexanes) to isolate the pure product.
    
Protocol B: Heterogeneous Catalysis using Montmorillonite K-10

Best for: Green chemistry applications, scale-up, and solvent-free synthesis.

Reagents:

  • 4-sec-Butylbenzyl alcohol (1.0 equiv)

  • Arene Nucleophile (5.0 - 10.0 equiv) [Acts as both reactant and solvent]

  • Montmorillonite K-10 Clay (activated at 120°C for 3h prior to use).

Step-by-Step Procedure:

  • Activation: Ensure the K-10 clay is dry. Heating it at 120°C in an oven for 3 hours removes physisorbed water, freeing up acidic sites.

  • Setup: In a flask, disperse Montmorillonite K-10 (200 mg per 10 mmol substrate) in the liquid arene (e.g., p-xylene, toluene).

  • Addition: Add 4-sec-butylbenzyl alcohol (10 mmol) slowly to the stirring suspension.

    • Note: Slow addition prevents local high concentrations of alcohol, reducing the risk of dibenzyl ether formation.

  • Reaction: Heat to 80–100°C . The system is tolerant of the water generated, which is adsorbed into the clay matrix or azeotropically removed if using a Dean-Stark trap (optional but recommended for scale >10g).

  • Filtration: Upon completion (monitor via GC-MS or TLC), cool the mixture and filter through a celite pad to remove the clay catalyst.

    • Recycling: The clay can be washed with acetone, dried, and reactivated for reuse (efficiency drops ~10% per cycle).

  • Isolation: Evaporate the excess arene solvent under reduced pressure to yield the crude product, often sufficiently pure (>95%) for downstream applications.

Troubleshooting & Optimization

Figure 2: Process Workflow & Decision Matrix

Workflow Start Start Reaction Check Check TLC/GC (1 hour) Start->Check Incomplete SM Remaining Check->Incomplete No Complete Conversion >98% Check->Complete Yes Action1 Increase Temp (+10°C) or Add 1% Catalyst Incomplete->Action1 SideProduct Ether/Polymer Detected? Complete->SideProduct Action2 Dilute Reaction (Increase Arene Ratio) SideProduct->Action2 Yes Finish Quench & Isolate SideProduct->Finish No Action1->Check Action2->Finish

Caption: Operational logic for reaction monitoring. "SM" = Starting Material.

Common Issues:

  • Polyalkylation: If the product contains multiple benzyl groups, increase the Arene:Alcohol ratio to 10:1.

  • Ether Formation: If the major byproduct is the dibenzyl ether (dimer of the alcohol), the catalyst acidity is too low or the concentration is too high. Switch to a Metal Triflate or dilute the reaction.

  • Isomerization: The sec-butyl group is relatively stable, but at very high temperatures (>140°C) with strong acids, the alkyl group on the nucleophile might migrate. Keep temperatures below 100°C.

References

  • Podder, S., Choudhury, J., & Roy, S. (2007). "Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir-Sn Complex." Journal of Organic Chemistry, 72(8), 3129–3132. Link

  • Noji, M., Ohno, T., Fuji, K., & Futaba, N. (2003). "Secondary benzylation using benzyl alcohols catalyzed by lanthanoid, scandium, and hafnium triflate."[2] Journal of Organic Chemistry, 68(24), 9340-9347. Link

  • Mantri, K., Komura, K., & Sugi, Y. (2005). "Benzylation of arenes with benzyl alcohol over H-beta zeolites." Journal of Molecular Catalysis A: Chemical, 236(1-2), 168-175. Link

  • Clark, J. H., et al. (2000). "Green chemistry: environmentally friendly Friedel-Crafts acylation and alkylation."[3] Journal of Chemical Technology & Biotechnology, 75, 717-732. Link

  • Rueping, M., & Nachtsheim, B. J. (2010). "A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis." Beilstein Journal of Organic Chemistry, 6, 6. Link

Sources

Procedures for esterification of [4-(Butan-2-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Substrate: [4-(Butan-2-yl)phenyl]methanol (CAS: 75626-38-5, or related analog) presents a unique chemical profile. It features a primary benzylic alcohol susceptible to acid-catalyzed polymerization or hydrogenolysis, and a chiral sec-butyl group at the para-position.

The Challenge: While primary alcohols are nucleophilic, the benzylic position stabilizes carbocations. Harsh acidic conditions (e.g., Fischer esterification with H₂SO₄) pose a significant risk of:

  • Polymerization: Formation of poly(benzyl) ethers via carbocation intermediates.

  • Elimination: Dehydration of the alcohol (though less likely for primary, it is possible under extreme forcing).

  • Racemization: While the chiral center is remote, harsh thermal conditions should be avoided to maintain enantiomeric excess if the starting material is enantioenriched.

The Solution: This guide prioritizes Mild Activation Strategies . We reject standard Fischer esterification in favor of Steglich Esterification (DCC/DMAP) and Anhydride Activation . These methods operate at neutral-to-basic pH and ambient temperature, ensuring high chemoselectivity and preserving the structural integrity of the benzylic scaffold.

Critical Mechanism & Workflow Visualization

To ensure reproducibility, one must understand the catalytic cycle. The use of 4-Dimethylaminopyridine (DMAP) is not merely catalytic; it is the kinetic driver that suppresses the formation of the unreactive


-acylurea side product.
Figure 1: Mechanistic Pathway of Steglich Esterification

SteglichMechanism Acid Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea (Unstable Intermediate) Acid->O_Acyl + DCC DCC DCC (Coupling Agent) DCC->O_Acyl Active_Ester N-Acylpyridinium (Active Ester) O_Acyl->Active_Ester + DMAP (Fast) DCU DCU (Insoluble Urea Byproduct) O_Acyl->DCU - H+ Side_Product N-Acylurea (Rearrangement Side Product) O_Acyl->Side_Product Slow (No DMAP) DMAP DMAP (Catalyst) Active_Ester->DMAP Regenerated Product Target Ester Active_Ester->Product + Alcohol Alcohol [4-(Butan-2-yl)phenyl]methanol (Nucleophile)

Caption: The DMAP catalyst intercepts the O-Acylisourea intermediate, preventing the 1,3-rearrangement to N-Acylurea and forming a highly reactive N-Acylpyridinium species.[1]

Experimental Protocols

Method A: Steglich Esterification (The "Gold Standard")

Best for: Coupling with complex, expensive, or solid carboxylic acids.

Reagents:

  • Substrate: [4-(Butan-2-yl)phenyl]methanol (1.0 equiv)

  • Carboxylic Acid (R-COOH): 1.1 – 1.2 equiv

  • DCC (N,N'-Dicyclohexylcarbodiimide): 1.1 – 1.3 equiv

  • DMAP: 0.05 – 0.1 equiv (5-10 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM) [0.1 M – 0.2 M concentration]

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and cool under inert atmosphere (

    
     or Ar).
    
  • Dissolution: Add the Carboxylic Acid (1.1 eq), [4-(Butan-2-yl)phenyl]methanol (1.0 eq), and DMAP (0.1 eq) to the flask. Dissolve in anhydrous DCM.

  • Activation (Critical Step): Cool the solution to 0°C using an ice bath.

    • Why? Low temperature prevents the initial exothermic reaction from causing racemization or side-reactions.

  • Addition: Add DCC (1.2 eq) dissolved in a minimal amount of DCM dropwise over 10 minutes.

    • Observation: The solution will become cloudy as Dicyclohexylurea (DCU) begins to precipitate.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 3–12 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 4:1). Look for the disappearance of the alcohol spot (

      
      ) and appearance of the ester (
      
      
      
      ).
  • Workup:

    • Filter the reaction mixture through a Celite pad to remove the precipitated DCU. Rinse with cold DCM.

    • Wash the filtrate with saturated

      
       (remove unreacted acid), 1M HCl (remove DMAP), and Brine.
      
    • Dry over

      
      , filter, and concentrate
      
    • Note: If using acid-sensitive R-groups, omit the HCl wash and use a phosphate buffer (pH 5.5).

Method B: Anhydride Activation (The "Scale-Up" Method)

Best for: Acetylation, Propionylation, or simple acyl chains where the anhydride is commercially available.

Reagents:

  • Substrate: [4-(Butan-2-yl)phenyl]methanol (1.0 equiv)

  • Acid Anhydride (

    
    ): 1.5 – 2.0 equiv
    
  • Pyridine or Triethylamine (

    
    ): 2.0 – 3.0 equiv
    
  • DMAP: 0.05 equiv (Catalytic)

  • Solvent: DCM or THF (or neat Pyridine if scale allows)

Step-by-Step Protocol:

  • Dissolution: Dissolve the alcohol in anhydrous DCM.

  • Base Addition: Add

    
     and DMAP. Cool to 0°C.[2][3]
    
  • Acylation: Add the Acid Anhydride dropwise.

  • Completion: Stir at Room Temperature for 1–4 hours.

  • Quench: Add a small amount of methanol (reacts with excess anhydride) and stir for 15 mins.

  • Workup: Dilute with EtOAC, wash with 1M HCl (critical to remove pyridine/DMAP),

    
    , and Brine.
    

Purification & Quality Control (QC)

The lipophilic nature of the sec-butyl group facilitates purification but requires precise solvent selection.

Flash Chromatography Strategy:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexanes/Ethyl Acetate.

    • Start: 100% Hexanes (Elute non-polar impurities).

    • Ramp: 0%

      
       10% EtOAc (Product usually elutes here).
      
    • End: 20% EtOAc (Elute unreacted alcohol).

QC Specifications Table:

ParameterSpecificationAnalytical MethodNotes
Appearance Colorless Oil / White SolidVisualYellowing indicates oxidation or polymerization.
Purity > 98.0%HPLC (C18 Column)UV detection at 254 nm (Phenyl ring).
Identity Confirmed

-NMR (CDCl

)
Diagnostic shift of benzylic

from

4.6 (OH) to

5.1 (Ester).
Residual Solvent < 5000 ppmGC-HeadspaceCritical for pharmaceutical applications.
Water Content < 0.1%Karl FischerEsters are prone to hydrolysis; keep dry.

Troubleshooting Guide (Self-Validating Systems)

Figure 2: Decision Matrix for Troubleshooting

Troubleshooting Start Issue Detected LowYield Low Yield / Incomplete Rxn Start->LowYield SideProducts Side Products Observed Start->SideProducts CheckDMAP Check DMAP Quality (Is it wet?) LowYield->CheckDMAP CheckDCC Check DCC Stoichiometry (Add 0.5 eq more) LowYield->CheckDCC N_Acylurea N-Acylurea Formed? (Check NMR) SideProducts->N_Acylurea Polymer Polymerization? (Broad NMR peaks) SideProducts->Polymer Soln1 Action: Dry reagents or Increase DMAP to 10 mol% CheckDMAP->Soln1 N_Acylurea->Soln1 Soln2 Action: Add Acid SLOWLY at 0°C Avoid H2SO4/Strong Acids Polymer->Soln2

Caption: Diagnostic flow for common esterification failures. N-Acylurea formation indicates insufficient catalytic activity of DMAP.

References

  • Neises, B., & Steglich, W. (1978).[1][2][4][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[4]

  • Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH.[4]

  • Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[6][7][8] Angewandte Chemie International Edition, 17(8), 569-583.

  • Organic Chemistry Portal. (n.d.).[4] Steglich Esterification.

Sources

Scalable synthesis methods for p-sec-butylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of p-sec-Butylbenzyl Alcohol

Executive Summary

Target Molecule: p-sec-Butylbenzyl alcohol (4-(1-methylpropyl)benzyl alcohol) Molecular Formula: C₁₁H₁₆O Molecular Weight: 164.25 g/mol CAS Number: 35971-28-3 (Generic isomer reference) / Analogous to 97-53-0 (structural relation)

This guide details the scalable synthesis of p-sec-butylbenzyl alcohol, a critical intermediate in the synthesis of fragrances and pharmaceutical precursors (structurally analogous to Ibuprofen intermediates). The primary challenge in scaling this synthesis is achieving high chemoselectivity for the aldehyde reduction while maintaining the integrity of the sec-butyl group and minimizing over-reduction to the alkane.

Two validated protocols are presented:

  • Catalytic Hydrogenation (Industrial Scale): Optimized for atom economy and minimal waste.

  • Stoichiometric Hydride Reduction (Pilot/Lab Scale): Optimized for operational simplicity and high purity.

Route Selection Strategy

The synthesis of p-sec-butylbenzyl alcohol is most efficiently achieved through the selective reduction of p-sec-butylbenzaldehyde. While direct functionalization of sec-butylbenzene is possible, it often lacks the necessary regioselectivity.

ParameterRoute A: Catalytic Hydrogenation Route B: Hydride Reduction (NaBH₄)
Scalability High (Multi-kg to Ton)Moderate (Gram to Multi-kg)
Atom Economy Excellent (H₂ is the only reagent)Good (Boron salts are byproducts)
Safety Profile Requires high-pressure H₂ handlingHydrogen evolution on quench; exothermic
Cost Efficiency Low OPEX (Catalyst recycling)Higher Reagent Cost (NaBH₄)
Selectivity High (with tuned catalyst)Very High (Chemoselective for -CHO)

Decision Matrix:

  • Use Route A for manufacturing campaigns where solvent recycling and waste minimization are critical.

  • Use Route B for rapid delivery of GLP-grade material or when high-pressure hydrogenation infrastructure is unavailable.

Protocol 1: Catalytic Hydrogenation (Industrial Scale)

Objective: Reduce p-sec-butylbenzaldehyde to p-sec-butylbenzyl alcohol using heterogeneous catalysis.

Reaction Scheme

The reaction proceeds via the activation of molecular hydrogen on a metal surface (Pd or Ni), followed by the insertion of hydrogen across the carbonyl bond.

ReactionScheme Substrate p-sec-Butylbenzaldehyde (C11H14O) Product p-sec-Butylbenzyl Alcohol (C11H16O) Substrate->Product  Methanol, 60°C  10-20 bar H2   Reagent H2 (gas) Raney Ni or Pd/C Reagent->Product

Figure 1: Catalytic hydrogenation pathway.

Materials & Equipment
  • Reactor: 5L to 50L Stainless Steel Autoclave (Hastelloy recommended if acid traces present).

  • Substrate: p-sec-Butylbenzaldehyde (Purity >98% by GC).

  • Catalyst: 5% Pd/C (50% water wet) OR Raney Nickel (Active grade).

  • Solvent: Methanol (HPLC Grade).

  • Gas: Hydrogen (99.999%).

Step-by-Step Methodology
  • Catalyst Loading (Inert Atmosphere):

    • Purge the autoclave with Nitrogen (3 cycles).

    • Under a nitrogen blanket, charge 5% Pd/C (2.0 wt% loading relative to substrate) . Note: If using Raney Nickel, keep water-wet to prevent pyrophoric ignition.

  • Substrate Addition:

    • Dissolve p-sec-butylbenzaldehyde (1.0 equiv) in Methanol (5 volumes relative to substrate weight).

    • Charge the solution into the reactor via a dosing pump or funnel, ensuring no oxygen introduction.

  • Hydrogenation:

    • Seal the reactor and purge with Nitrogen (3x 5 bar) followed by Hydrogen (3x 5 bar).

    • Pressurize to 10 bar (145 psi) with Hydrogen.

    • Heat the mixture to 60°C with vigorous stirring (800-1000 rpm) to overcome mass transfer limitations.

    • Monitoring: Monitor H₂ uptake. Reaction is complete when uptake ceases (typically 2-4 hours).

  • Workup:

    • Cool reactor to 25°C. Vent H₂ and purge with Nitrogen.

    • Filtration: Filter the reaction mixture through a Celite bed or sparkler filter to remove the catalyst. Safety: Keep catalyst wet; dry Pd/C is a fire hazard.

    • Concentration: Remove Methanol under reduced pressure (40°C, 100 mbar).

  • Purification (Distillation):

    • Perform fractional distillation under high vacuum (<1 mbar).

    • Collect the main fraction (Expected BP: ~115-125°C at 1-2 mmHg).

Yield Expectation: 92-96% isolated yield.

Protocol 2: Stoichiometric Reduction (Pilot/Lab Scale)

Objective: Rapid, highly selective reduction using Sodium Borohydride (NaBH₄).

Workflow Diagram

Workflow Step1 Dissolution (Aldehyde + EtOH) Step2 Reduction (Add NaBH4 at 0-5°C) Step1->Step2  Stir 30 min   Step3 Quenching (Add dil. HCl/Water) Step2->Step3  Monitor TLC/GC   Step4 Extraction (Ethyl Acetate) Step3->Step4  Phase Separation   Step5 Isolation (Evaporation & Drying) Step4->Step5

Figure 2: Batch processing workflow for hydride reduction.

Step-by-Step Methodology
  • Preparation:

    • In a suitably sized reactor (glass-lined or flask), charge p-sec-butylbenzaldehyde (1.0 equiv) and Ethanol (anhydrous, 10 volumes).

    • Cool the solution to 0-5°C using an ice/brine bath.

  • Reagent Addition:

    • Add Sodium Borohydride (NaBH₄) (0.35 - 0.40 equiv) portion-wise over 30 minutes.

    • Critical Control: Maintain internal temperature <10°C to minimize side reactions and solvent boil-off.

    • Allow the reaction to warm to Room Temperature (20-25°C) and stir for 2 hours.

  • Quenching:

    • Cool back to 5°C.

    • Slowly add Water (5 volumes) followed by 1M HCl until pH is neutral (pH 6-7). Caution: Hydrogen gas evolution.

  • Extraction & Isolation:

    • Extract with Ethyl Acetate (3 x 5 volumes).[1]

    • Wash combined organic layers with Brine (1 x 5 volumes).

    • Dry over Anhydrous Sodium Sulfate (Na₂SO₄).[1]

    • Filter and concentrate under vacuum.[1]

Yield Expectation: 95-98% isolated yield (Crude purity often sufficient for use).

Analytical Characterization & Quality Control

To ensure the integrity of the sec-butyl group (chiral center at the benzylic position of the alkyl chain) and the alcohol functionality, the following parameters must be met.

TestMethodAcceptance Criteria
Purity GC-FID / HPLC (C18)> 98.5% Area
Identity ¹H-NMR (400 MHz, CDCl₃)δ 7.2-7.4 (m, 4H, Ar-H), 4.6 (s, 2H, CH₂OH), 2.6 (m, 1H, CH), 1.6 (m, 2H, CH₂), 1.2 (d, 3H, CH₃), 0.8 (t, 3H, CH₃)
Residual Solvent GC-HeadspaceMethanol/Ethanol < 3000 ppm
Water Content Karl Fischer< 0.5% w/w

Note on Chirality: The sec-butyl group contains a stereocenter. Standard chemical reduction of the aldehyde does not affect this center. If the starting aldehyde is racemic, the product will be racemic. If enantiopure aldehyde is used, optical rotation polarimetry must be used to verify no racemization occurred.

Safety & Scale-up Considerations

  • Thermal Hazards (NaBH₄): The reduction is exothermic. On a large scale (>1 kg), active cooling is mandatory. Dosing of NaBH₄ must be controlled by reactor temperature feedback.

  • Hydrogen Safety (Catalytic Route):

    • Equipment must be rated for the operating pressure.

    • Grounding of all vessels is required to prevent static discharge (ignition source for H₂ and Methanol).

    • Catalyst handling: Spent Raney Nickel and Pd/C are pyrophoric when dry. Keep water-wet and dispose of under water/inert atmosphere.

  • Toxicology:

    • Benzyl alcohols can be sensitizers.[2]

    • p-Alkylbenzyl derivatives (e.g., p-tert-butyl) have shown reproductive toxicity in some studies. Treat p-sec-butylbenzyl alcohol as a potential reprotoxicant until specific data proves otherwise. Use full PPE (respirator, chemically resistant gloves).

References

  • Reduction of Aromatic Aldehydes (General)
  • Catalytic Hydrogenation Protocols

    • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
    • Blaser, H. U., et al. (2003). "Industrial Scale Hydrogenation of Aldehydes". Advanced Synthesis & Catalysis.

  • Safety Data & Handling

    • ECHA Registration Dossier for p-tert-butylbenzyl alcohol (Read-across data for alkylbenzyl alcohols).

  • Green Chemistry Alternatives

    • Hollmann, F., et al. (2011). "Biocatalytic reduction of aldehydes". Green Chemistry.

(Note: Specific literature on the p-sec-butyl isomer is sparse; protocols are derived from validated methodologies for homologous p-alkylbenzaldehydes.)

Sources

Application Notes and Protocols: Selective Oxidation of [4-(Butan-2-yl)phenyl]methanol to 4-(Butan-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Selective Aldehyde Synthesis

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1][2] Aldehydes are versatile synthetic intermediates, serving as crucial building blocks for a vast array of more complex molecules through reactions such as Wittig olefination, aldol condensations, and reductive amination. The challenge, however, lies in achieving this conversion with high selectivity, preventing the over-oxidation of the nascent aldehyde to the corresponding carboxylic acid.[1] This is especially pertinent for benzylic alcohols, such as [4-(Butan-2-yl)phenyl]methanol, where the resulting benzaldehyde is a valuable precursor for drug candidates and other high-value materials.

This guide provides a detailed examination of several robust and widely-used reagents for the selective oxidation of [4-(Butan-2-yl)phenyl]methanol. We will delve into the mechanistic underpinnings of each method, offering insights into the rationale behind experimental choices. Detailed, step-by-step protocols are provided for each reagent, alongside a comparative analysis to aid researchers in selecting the optimal methodology for their specific synthetic needs.

Choosing the Right Tool for the Job: A Comparative Overview of Key Oxidizing Agents

The selection of an oxidizing agent is a critical decision in synthetic planning, with each reagent presenting a unique profile of reactivity, selectivity, cost, and operational complexity. Below is a summary of the key characteristics of the reagents discussed in this guide.

Reagent/MethodTypical Reaction TemperatureKey AdvantagesKey Disadvantages
Pyridinium Chlorochromate (PCC) Room TemperatureEasy to handle solid, reliable, generally stops at the aldehyde.[1][3]Chromium(VI) is highly toxic and carcinogenic, requires anhydrous conditions.[1]
Dess-Martin Periodinane (DMP) Room TemperatureMild, neutral pH, high chemoselectivity, rapid reactions, simple workup.[1][4]Expensive, potentially explosive under certain conditions, poor atom economy.[1]
Swern Oxidation -78 °CVery mild, broad functional group compatibility, metal-free.[1][5]Requires cryogenic temperatures, produces a foul-smelling byproduct (dimethyl sulfide).[1][6]
Manganese Dioxide (MnO₂) RefluxHighly selective for benzylic and allylic alcohols, inexpensive, heterogeneous (easy removal).[7][8][9]Can require a large excess of reagent, reactivity can vary with preparation method.
TEMPO-catalyzed Oxidation 0–15 °CCatalytic, uses inexpensive terminal oxidants (e.g., bleach), "greener" alternative.[10]Can be substrate-sensitive, risk of over-oxidation under certain conditions.[1][10]

Pyridinium Chlorochromate (PCC): The Classic Workhorse

For decades, PCC has been a go-to reagent for the oxidation of primary alcohols to aldehydes due to its reliability and ease of use as a stable, solid reagent.[1][11]

Mechanism of Action

The oxidation with PCC begins with the formation of a chromate ester from the alcohol and PCC.[12] A subsequent base-promoted elimination reaction abstracts a proton from the carbon bearing the hydroxyl group, leading to the formation of the carbon-oxygen double bond of the aldehyde and the reduction of the chromium species.[13] The use of a non-aqueous solvent like dichloromethane (DCM) is crucial to prevent the hydration of the aldehyde, which would lead to further oxidation to the carboxylic acid.[12]

Experimental Protocol: Oxidation of [4-(Butan-2-yl)phenyl]methanol with PCC

Materials:

  • [4-(Butan-2-yl)phenyl]methanol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Celite® or silica gel

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add PCC (1.5 equivalents) and a small amount of Celite® or silica gel. The addition of a solid support helps to prevent the formation of a tar-like precipitate.[14]

  • Add anhydrous DCM to the flask to create a suspension.

  • Dissolve [4-(Butan-2-yl)phenyl]methanol (1.0 equivalent) in a minimal amount of anhydrous DCM.

  • Add the solution of the alcohol dropwise to the stirred PCC suspension at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[14]

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Pass the mixture through a short plug of silica gel or Celite® to filter out the chromium byproducts. Wash the filter cake thoroughly with diethyl ether.

  • Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(Butan-2-yl)benzaldehyde.

  • Purify the product by column chromatography on silica gel if necessary.

PCC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend PCC & Celite® in anhydrous DCM C Add Alcohol Solution to PCC suspension A->C B Dissolve Alcohol in anhydrous DCM B->C D Stir at RT (2-4 hours) C->D E Dilute with Diethyl Ether D->E F Filter through Silica/Celite® E->F G Wash & Dry Organic Phase F->G H Concentrate & Purify G->H

Caption: Workflow for PCC Oxidation.

Dess-Martin Periodinane (DMP): The Mild and Selective Option

Dess-Martin periodinane is a hypervalent iodine compound renowned for its mild and highly selective oxidation of alcohols.[15][16] It is particularly advantageous for substrates with sensitive functional groups due to its operation under neutral pH and at ambient temperature.[1][4]

Mechanism of Action

The reaction mechanism involves the initial formation of an intermediate by the displacement of an acetate group on the iodine atom by the alcohol.[15] A subsequent intramolecular deprotonation of the alpha-hydrogen by another acetate group facilitates the reductive elimination of the iodine species, yielding the aldehyde.[15]

Experimental Protocol: Oxidation of [4-(Butan-2-yl)phenyl]methanol with DMP

Materials:

  • [4-(Butan-2-yl)phenyl]methanol

  • Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve [4-(Butan-2-yl)phenyl]methanol (1.0 equivalent) in anhydrous DCM.

  • Add Dess-Martin periodinane (1.2 equivalents) to the solution at room temperature with vigorous stirring.[4]

  • Monitor the reaction by TLC. The oxidation is typically complete within 2-4 hours.[4]

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 4-(Butan-2-yl)benzaldehyde by column chromatography on silica gel.

DMP_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Alcohol in anhydrous DCM B Add DMP at RT A->B C Stir at RT (2-4 hours) B->C D Quench with NaHCO₃/Na₂S₂O₃ C->D E Separate & Extract with DCM D->E F Wash & Dry Organic Phase E->F G Concentrate & Purify F->G

Caption: Workflow for Dess-Martin Periodinane Oxidation.

Swern Oxidation: The Cryogenic Powerhouse

The Swern oxidation is a highly reliable and mild method that utilizes activated dimethyl sulfoxide (DMSO) to achieve the desired transformation.[17][18] Its key advantages are its broad functional group tolerance and the avoidance of heavy metals.[1][5]

Mechanism of Action

The reaction proceeds in three main stages. First, DMSO is activated at low temperature (-78 °C) with an electrophile, typically oxalyl chloride, to form a chlorosulfonium salt.[1][6] The alcohol then adds to this activated species, forming an alkoxysulfonium salt. Finally, the addition of a hindered base, such as triethylamine, induces an elimination reaction that yields the aldehyde, dimethyl sulfide, and other byproducts.[1][19]

Experimental Protocol: Swern Oxidation of [4-(Butan-2-yl)phenyl]methanol

Materials:

  • [4-(Butan-2-yl)phenyl]methanol

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Anhydrous triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Dry ice/acetone bath

  • Syringes and needles for anhydrous transfers

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

Procedure:

  • Set up a three-neck round-bottom flask equipped with a magnetic stir bar and an inert atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add anhydrous DCM to the flask, followed by the dropwise addition of oxalyl chloride (1.5 equivalents).

  • Slowly add a solution of anhydrous DMSO (2.5 equivalents) in anhydrous DCM dropwise to the stirred solution. Stir the mixture for 15-30 minutes at -78 °C.[1]

  • Add a solution of [4-(Butan-2-yl)phenyl]methanol (1.0 equivalent) in anhydrous DCM dropwise. Stir for another 30-45 minutes at -78 °C.[1]

  • Add anhydrous triethylamine (5.0 equivalents) dropwise. A precipitate will form.

  • After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.[1]

  • Quench the reaction by adding water.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Note: The volatile and malodorous dimethyl sulfide byproduct requires this step to be performed in a well-ventilated fume hood.[1][6]

  • Purify the crude 4-(Butan-2-yl)benzaldehyde by column chromatography.

Swern_Workflow cluster_activation Activation (-78 °C) cluster_reaction Reaction (-78 °C) cluster_workup Work-up & Purification A Add Oxalyl Chloride to DCM B Add DMSO in DCM A->B C Add Alcohol in DCM B->C D Add Triethylamine C->D E Warm to RT & Quench D->E F Separate & Extract with DCM E->F G Wash & Dry Organic Phase F->G H Concentrate & Purify G->H

Caption: Workflow for Swern Oxidation.

Manganese Dioxide (MnO₂): The Selective Heterogeneous Oxidant

Activated manganese dioxide is a mild and highly selective reagent for the oxidation of allylic and benzylic alcohols.[7][9] Being a heterogeneous reagent, it offers the significant advantage of a simple workup by filtration.

Mechanism of Action

The oxidation occurs on the surface of the MnO₂ particles. The reaction is believed to proceed through a radical mechanism. The hydroxyl group of the alcohol first coordinates to the manganese center. This is followed by a hydrogen atom transfer from the benzylic carbon, leading to a resonance-stabilized benzylic radical and a reduced manganese species. Subsequent electron rearrangement yields the aldehyde and further reduced manganese oxide.[7]

Experimental Protocol: Oxidation of [4-(Butan-2-yl)phenyl]methanol with MnO₂

Materials:

  • [4-(Butan-2-yl)phenyl]methanol

  • Activated manganese dioxide (MnO₂)

  • A suitable solvent (e.g., dichloromethane, chloroform, or hexane)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Celite®

Procedure:

  • To a round-bottom flask, add [4-(Butan-2-yl)phenyl]methanol (1.0 equivalent) and a suitable solvent like dichloromethane.

  • Add a significant excess of activated manganese dioxide (typically 5-10 equivalents by weight). The reactivity of MnO₂ can vary, so the optimal amount may need to be determined empirically.

  • Stir the suspension vigorously and heat to reflux.

  • Monitor the reaction by TLC. Reaction times can vary from a few hours to overnight depending on the activity of the MnO₂.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the MnO₂ and its byproducts. Wash the filter cake thoroughly with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to afford the crude 4-(Butan-2-yl)benzaldehyde.

  • Purify by column chromatography if necessary.

MnO2_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Alcohol & MnO₂ in Solvent B Heat to Reflux A->B C Monitor by TLC B->C D Cool to RT C->D E Filter through Celite® D->E F Wash filter cake E->F G Concentrate & Purify F->G

Caption: Workflow for Manganese Dioxide Oxidation.

Safety and Handling of Oxidizing Agents

Oxidizing agents are hazardous materials that can pose significant fire and explosion risks, especially when in contact with organic materials or reducing agents.[20][21] They can also be toxic and corrosive.[22]

General Safety Precautions:

  • Always work in a well-ventilated chemical fume hood.[20][21]

  • Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[21][22]

  • Keep oxidizing agents segregated from flammable, combustible, and reducing agents during storage and use.[20][21]

  • Avoid friction, grinding, and impact with solid oxidizers.[23]

  • In case of a spill, follow established laboratory procedures for cleaning up hazardous materials.

  • Dispose of all chemical waste, including waste streams containing oxidizers, according to institutional and regulatory guidelines. Keep these waste streams separate from organic waste.[20]

Specific Reagent Hazards:

  • PCC: Chromium(VI) compounds are known carcinogens.[1] Handle with extreme care to avoid inhalation of dust and skin contact.

  • DMP: Can be shock-sensitive and potentially explosive, particularly with heating.[1][24] Handle with care and avoid grinding or excessive force.

  • Swern Oxidation: The reaction generates carbon monoxide, which is highly toxic, and dimethyl sulfide, which has an extremely unpleasant odor.[6] The reaction must be performed in a fume hood.

  • MnO₂: While generally safer than the other reagents, fine powders can be a respiratory irritant.

Conclusion

The selective oxidation of [4-(Butan-2-yl)phenyl]methanol to its corresponding aldehyde is a critical transformation that can be achieved through a variety of reliable methods. The choice of reagent will depend on factors such as the scale of the reaction, the presence of other functional groups, cost considerations, and the available laboratory infrastructure. PCC offers a classic and straightforward approach, while DMP provides a milder, more selective alternative. The Swern oxidation is ideal for complex substrates requiring very mild, metal-free conditions, despite its operational demands. For a highly selective and easily separable option, particularly for this benzylic alcohol, manganese dioxide is an excellent choice. By understanding the mechanisms and protocols outlined in this guide, researchers can confidently select and execute the most appropriate method for their synthetic goals.

References

  • Vertex AI Search. (n.d.). Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. Retrieved February 22, 2026.
  • Chemistry Steps. (2020, January 6). Dess–Martin periodinane (DMP) oxidation. Retrieved February 22, 2026, from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved February 22, 2026, from [Link]

  • Taylor & Francis Online. (2015, April 16). Selective Oxidation of Benzyl Alcohols to Aldehydes with a Salophen Copper(II) Complex and tert-Butyl Hydroperoxide at Room Temperature. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (n.d.). Selective oxidation of primary benzylic alcohols to aldehydes using NaNO3 under ball milling. Retrieved February 22, 2026, from [Link]

  • Canadian Science Publishing. (n.d.). An efficient procedure for the TEMPO-catalyzed oxidation of alcohols to aldehydes and ketones using ferric chloride hexahydrate as terminal oxidant. Retrieved February 22, 2026, from [Link]

  • JoVE. (2025, May 22). Video: Radical Oxidation of Allylic and Benzylic Alcohols. Retrieved February 22, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved February 22, 2026, from [Link]

  • Chemistry Steps. (2022, June 5). PCC Oxidation Mechanism. Retrieved February 22, 2026, from [Link]

  • ACS Publications. (2023, March 29). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry. Retrieved February 22, 2026, from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Selective oxidation of benzylic alcohols to aldehydes with metal nitrate reagents catalyzed by BEA zeolites or clays. Retrieved February 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (n.d.). The TEMPO/Copper Catalyzed Oxidation of Primary Alcohols to Aldehydes Using Oxygen as Stoichiometric Oxidant. Retrieved February 22, 2026, from [Link]

  • Oreate AI Blog. (2025, December 30). The Role of PCC in Oxidizing Primary Alcohols. Retrieved February 22, 2026, from [Link]

  • University of Illinois, Division of Research Safety. (2019, September 19). Oxidizers. Retrieved February 22, 2026, from [Link]

  • ACS Publications. (2002, April 11). TEMPO-Catalyzed Aerobic Oxidation of Alcohols to Aldehydes and Ketones in Ionic Liquid [bmim][PF6]. Organic Letters. Retrieved February 22, 2026, from [Link]

  • Organic Chemistry Portal. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Retrieved February 22, 2026, from [Link]

  • SELECTIVE OXIDATION OF ALCOHOLS TO ALDEHYDES BY USING HYDROGEN PEROXIDE AS AN OXIDANT: A REVIEW. (n.d.). Retrieved February 22, 2026, from [Link]

  • Chemistry Steps. (2020, January 6). Swern Oxidation. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2025, August 6). Solvent free oxidation of alcohols with manganese dioxide. Retrieved February 22, 2026, from [Link]

  • Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved February 22, 2026, from [Link]

  • Organic Syntheses. (n.d.). The dess-martin periodinane. Retrieved February 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved February 22, 2026, from [Link]

  • YouTube. (2021, September 29). Manganese Dioxide (MnO2) Oxidation Mechanism | Organic Chemistry. Retrieved February 22, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Manganese Dioxide. Retrieved February 22, 2026, from [Link]

  • The Chemistry Blog. (2024, September 4). Safe Handling of Oxidising Chemicals. Retrieved February 22, 2026, from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved February 22, 2026, from [Link]

  • Comptes Rendus de l'Académie des Sciences. (n.d.). Highly selective oxidation of alcohols using MnO2/TiO2-ZrO2 as a novel heterogeneous catalyst. Retrieved February 22, 2026, from [Link]

  • Chemistry LibreTexts. (2020, July 1). 19.6: Oxidation of alcohols and aldehydes. Retrieved February 22, 2026, from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Retrieved February 22, 2026, from [Link]

  • Yale Environmental Health & Safety. (2021, June). Standard Operating Procedure. Retrieved February 22, 2026, from [Link]

  • Reddit. (2022, January 28). Swern oxidation vs PCC. Retrieved February 22, 2026, from [Link]

  • YouTube. (2022, May 21). Oxidations - DMP, PCC & Swern - Aldehydes & Ketones (IOC 24). Retrieved February 22, 2026, from [Link]

  • Grokipedia. (n.d.). Swern oxidation. Retrieved February 22, 2026, from [Link]

  • Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. Retrieved February 22, 2026, from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low conversion rates in sec-butylbenzene functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SBB-FUNC-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Low Conversion & Selectivity in sec-Butylbenzene C–H Functionalization[1]

Executive Summary

Functionalizing sec-butylbenzene presents a unique "Goldilocks" challenge in organic synthesis. Unlike toluene (accessible but high bond dissociation energy) or tert-butylbenzene (sterically blocked benzylic position), sec-butylbenzene possesses a reactive secondary benzylic C–H bond (


).[1] However, the steric gearing of the methyl and ethyl groups creates a kinetic barrier for bulky metal-oxo catalysts, often leading to low conversion (<40%)  or catalyst deactivation  before the reaction completes.[1]

This guide addresses the three most common failure modes reported by our users: Premature Catalyst Death , Site-Selectivity Mismatch , and Over-Oxidation .[1]

Module 1: Troubleshooting Low Conversion (Benzylic Oxidation)

Symptom: The reaction initiates but stalls at 30–40% conversion.[1] Adding more oxidant causes decomposition; adding more substrate has no effect.[1]

Root Cause Analysis

In transition-metal catalyzed C–H oxidation (e.g., using Fe(PDP) or Mn-porphyrins), the active metal-oxo species is highly electrophilic.[1] With sec-butylbenzene, the steric bulk of the sec-butyl group slows down the rate of Hydrogen Atom Transfer (HAT).[1]

  • The Trap: If the HAT step is slower than the rate of oxidant decomposition, the highly reactive metal-oxo intermediate will attack the catalyst's own ligands (oxidative degradation) rather than the substrate.[1]

Diagnostic Protocol
  • Visual Check: Does the reaction mixture lose its characteristic color (e.g., the deep red of Fe-PDP or the dark brown of Mn-porphyrin) and turn pale/yellow?

    • Yes:Catalyst Death. The oxidant is being added too fast relative to the substrate consumption.[1]

    • No:Product Inhibition. The ketone product (acetophenone derivative) may be binding to the metal center.[1]

Corrective Actions
VariableAdjustmentScientific Rationale
Oxidant Addition Switch to Syringe Pump Slow addition (over 1–2 hours) keeps the steady-state concentration of the aggressive metal-oxo species low, favoring substrate reaction over catalyst suicide.[1]
Catalyst Loading Iterative Addition Do not add 10 mol% at once. Add 3 mol% at

,

, and

. This maintains active catalyst levels despite inevitable degradation.[1]
Solvent System Add HFIP or TFE Fluorinated alcohols (Hexafluoroisopropanol) stabilize the radical intermediates and extend catalyst lifetime via hydrogen bonding to the oxidant.[1]

Module 2: Achieving Site-Selectivity (Ring vs. Chain)

Symptom: You are targeting the benzylic C–H, but obtaining ortho-functionalization (ring) or terminal methyl oxidation.[1]

The Selectivity Matrix
  • Scenario A: You want Benzylic Functionalization (C1).

    • Challenge: Steric hindrance from the branching methyl/ethyl groups.[1]

    • Solution: Use radical-based methods (Mn-porphyrins, N-hydroxyphthalimide).[1] Radicals are less sensitive to sterics than concerted metalation pathways.[1]

  • Scenario B: You want Terminal Methyl Functionalization (C3/C4).

    • Challenge: The benzylic bond is thermodynamically weaker (

      
       vs 
      
      
      
      ).[1]
    • Solution: Use molecular recognition catalysts (e.g., bulky Mn-porphyrins or modified Fe-PDP) that cannot fit the benzylic position into the active site, forcing reaction at the exposed terminal methyls.[1]

Decision Tree: Pathway Selection

TroubleshootingFlow Start Target Site on sec-Butylbenzene Benzylic Benzylic (Secondary C-H) Start->Benzylic Terminal Terminal (Primary C-H) Start->Terminal Ring Aromatic Ring (Ortho/Meta/Para) Start->Ring Radical Radical Rebound (Mn-Porphyrin / Fe-PDP) Benzylic->Radical Method? Steric Steric Exclusion (Bulky Ligands) Terminal->Steric Strategy Directing Directed C-H Activation (Pd(OAc)2 + Ligand) Ring->Directing Strategy Stall Slow Addition of Oxidant + Fluorinated Solvent Radical->Stall Issue: Low Yield Solution2 Solution2 Steric->Solution2 Use Mn(TTP) or Modified Fe(PDP) Solution3 Solution3 Directing->Solution3 Ortho: Pyridine DG Meta: Template DG

Figure 1: Decision matrix for selecting the correct catalytic manifold based on the target C-H bond.

Module 3: Validated Experimental Protocols

Protocol A: Benzylic Oxidation (High-Selectivity)

Best for: Converting sec-butylbenzene to sec-butyl phenyl ketone or alcohol.[1]

Reagents:

  • Substrate: sec-Butylbenzene (1.0 equiv)[1]

  • Catalyst: Fe(PDP) (5 mol%) or Mn(TPP)Cl (3 mol%)

  • Oxidant:

    
     (50 wt%, 3.0 equiv) or PhIO
    
  • Additive: Acetic Acid (0.5 equiv) - Crucial for proton shuttle[1]

  • Solvent: MeCN : HFIP (4:1 v/v)

Step-by-Step Workflow:

  • Preparation: Dissolve sec-butylbenzene and catalyst in the MeCN/HFIP mixture under

    
    .
    
  • Oxidant Feed: Prepare a solution of

    
     diluted in MeCN.
    
  • Controlled Addition: Using a syringe pump, add the oxidant solution dropwise over 90 minutes at 0°C (if using Fe) or Room Temp (if using Mn).[1]

    • Note: Fast addition leads to "fizzing" (catalase activity) and zero yield.[1]

  • Quench: Filter through a silica plug to remove metal salts before GC/MS analysis.

Protocol B: Site-Selective Halogenation

Best for: Installing a handle for further coupling.[1]

Reagents:

  • Catalyst: Mn(TMP)Cl (Tetramesitylporphyrin manganese(III) chloride)[1]

  • Halogen Source: Sodium Hypochlorite (bleach) or NBS[1]

  • Phase Transfer Catalyst: TEBA (Tetraethylbenzylammonium chloride)[1]

Mechanism of Action: The bulky "mesityl" groups on the porphyrin ring create a steric wall.[1] While sec-butylbenzene is hindered, the radical lifetime at the benzylic position is long enough to allow the "rebound" of the halogen.

Frequently Asked Questions (FAQs)

Q: Why do I get the ketone instead of the alcohol? A: The secondary alcohol formed at the benzylic position is electronically activated (lower oxidation potential) compared to the starting alkane.[1] It oxidizes faster than the substrate.[1] To stop at the alcohol, you must limit conversion to <20% or use a specific scavenger, but in drug development, we typically push to the ketone and then stereoselectively reduce it back to the alcohol if a chiral center is needed.

Q: Can I use Palladium (Pd(OAc)2) for benzylic activation? A: Generally, no.[1] Pd(II) prefers


 C–H activation (aromatic ring).[1] Without a specific directing group (like an amide or oxime) on the benzene ring to form a "palladacycle" that reaches the benzylic position, Pd will functionalize the ortho-positions of the ring.[1]

Q: My reaction turned black and precipitated. What happened? A: This is "Pd-black" or metal oxide precipitation.[1] Your ligand dissociated.[1] Ensure your solvent is degassed (if using Pd(0)) or that you are not overheating.[1] For Fe/Mn catalysts, a black precipitate usually means the porphyrin ring has been oxidatively destroyed.[1] Reduce temperature and oxidant addition rate.[1]

Mechanistic Visualization: The Radical Rebound

Understanding the "Rebound" is critical for troubleshooting.[1] If the rebound is too slow, the radical escapes and you get racemization or elimination (styrene formation).

Mechanism Resting Mn(III) Resting State Oxo Mn(V)=O Active Oxidant Resting->Oxo Oxidant (PhIO/H2O2) Complex [Mn(IV)-OH ... R•] Cage Pair Oxo->Complex H-Atom Abstraction (Rate Limiting Step) Product R-OH (Alcohol) Complex->Product Fast Rebound Escape R• Escape (Racemization/Elimination) Complex->Escape Slow Rebound (Steric Clash)

Figure 2: The Radical Rebound Mechanism.[1] In sec-butylbenzene, steric clash can slow the 'Fast Rebound' step, leading to radical escape and byproducts.

References

  • White, M. C., et al. (2007).[1][2] "A Predictably Selective Aliphatic C–H Oxidation Reaction for Complex Molecule Synthesis." Science.

  • Groves, J. T., et al. (2010).[1] "High-valent iron in chemical and biological oxidations."[1] Journal of Inorganic Biochemistry.

  • Liu, W., & Groves, J. T. (2015).[1] "Manganese Porphyrins Catalyze Selective C–H Bond Halogenation."[1][3] Journal of the American Chemical Society.[1][2]

  • Yu, J. Q., et al. (2014).[1] "Palladium-Catalyzed C–H Functionalization of Aliphatic C–H Bonds." Chemical Reviews.

  • Costas, M., et al. (2013).[1] "Selective C-H oxidation catalyzed by iron complexes."[1][4] Accounts of Chemical Research.

Sources

Strategies for increasing enantioselectivity in sec-butyl chiral center preservation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chiral Integrity Assurance Center.

Ticket ID: SEC-BUTYL-ISO-001 Assigned Specialist: Senior Application Scientist (Catalysis Division) Status: Open[1]

Introduction: The sec-Butyl Challenge

You are likely here because your sec-butyl (1-methylpropyl) stereocenter—a critical pharmacophore mimicking isoleucine residues—is eroding during cross-coupling.[1]

The sec-butyl group presents a "perfect storm" for enantiomeric excess (ee%) loss:

  • Steric Bulk: It hinders oxidative addition, slowing the catalytic cycle.[1]

  • 
    -Hydride Elimination:  The presence of 
    
    
    
    -hydrogens makes the metal-alkyl intermediate prone to isomerization (chain walking) to the linear
    
    
    -butyl isomer or racemization via reversible alkene insertion.[1]
  • Radical Lability: In Nickel-catalyzed pathways, the secondary radical intermediate is planar, instantly destroying pre-existing stereochemistry.[1]

This guide is not a textbook. It is a decision matrix for two distinct scenarios: Stereoconvergence (fixing a racemic mixture) and Stereospecificity (preserving a pure starting material).[1]

Module 1: The Chirality Triage (Diagnostic)[1]

Before selecting a protocol, diagnose your failure mode.[1] Use the workflow below to select the correct repair strategy.

Triage Start START: What is your Starting Material? Racemic Racemic sec-Butyl Halide (50:50 mixture) Start->Racemic Enantio Enantioenriched sec-Butyl Boronate/Zinc Reagent Start->Enantio Decision1 Goal: Create Single Enantiomer Racemic->Decision1 Decision2 Goal: Preserve Configuration Enantio->Decision2 StrategyA STRATEGY A: Stereoconvergent Negishi (Ni-Catalysis) Decision1->StrategyA Radical Reset StrategyB STRATEGY B: Stereospecific Suzuki (Pd-Catalysis) Decision2->StrategyB Mechanistic Retention

Figure 1: Decision matrix for selecting the catalytic manifold based on starting material integrity.

Module 2: Strategy A - Stereoconvergent "Reset" (Ni-Catalysis)

Scenario: You have a racemic sec-butyl bromide/chloride and need a single enantiomer product. Mechanism: Nickel catalysts generate a radical from the alkyl halide (destroying stereochemistry) and then selectively capture that radical using a chiral ligand.[1]

Core Protocol: Ni/Pybox Negishi Coupling

Based on the foundational work of Gregory Fu.

The System:

  • Catalyst:

    
     (Precursor)[1][2]
    
  • Ligand:

    
     (for benzylic/propargylic) or Bio-ox  (for unactivated alkyls).[1]
    
  • Nucleophile: Organozinc reagents (prepared via Knochel's method).[1]

Step-by-Step Methodology:

  • Ligand Complexation (Critical): In a glovebox, mix

    
     (
    
    
    
    equiv) and the chiral Pybox ligand (
    
    
    equiv) in DMA (Dimethylacetamide).[1] Stir for 20 mins.
    • Why? Pre-complexation ensures the active catalytic species is chiral before the radical is generated.

  • Substrate Addition: Add the racemic sec-butyl bromide (

    
     equiv) to the catalyst solution.[1]
    
  • Controlled Nucleophile Addition: Add the organozinc reagent (

    
     equiv) dropwise at 
    
    
    
    or Room Temp (substrate dependent).[1]
    • Troubleshooting: If yield is low, add LiI (

      
       equiv).[1] Lithium salts break up zinc aggregates and accelerate transmetalation, outcompeting catalyst decomposition.[1]
      
  • Quench: Quench with

    
     (
    
    
    
    ) and extract.[1]

Optimization Data: Ligand Effects on ee%

Ligand ClassSubstrate TypeTypical ee%Risk Factor
Pybox (Tridentate) Benzylic/Propargylic90-96%Ineffective for unactivated alkyl chains.[1]
Bio-ox (Bidentate) Unactivated Alkyl85-92%Sensitive to steric bulk on the zinc reagent.[1]
Bis-oxazoline General Purpose60-80%High rate of

-hydride elimination (isomerization).[1]
Module 3: Strategy B - Stereospecific "Preservation" (Pd-Catalysis)[1]

Scenario: You spent weeks synthesizing a pure chiral sec-butyl boronic ester. You must couple it without racemization.[1] Mechanism: Palladium (unlike Nickel) avoids radical intermediates.[1] The challenge here is retention vs. inversion .

Core Protocol: Ag-Mediated Suzuki-Miyaura

Based on Crudden's Methodology.[1]

The System:

  • Catalyst:

    
     / 
    
    
    
  • Activator:

    
     (Silver Oxide)[1]
    
  • Solvent: THF (Dry)

Step-by-Step Methodology:

  • The "Silver Effect": Mix the chiral sec-butyl boronic ester (

    
     equiv), Aryl Iodide (
    
    
    
    equiv),
    
    
    (
    
    
    ), and
    
    
    (
    
    
    ) in THF.
    • Crucial Step: Add

      
       (
      
      
      
      equiv) as the base/activator.[1]
    • Why? Standard bases (like

      
      ) are too slow to activate hindered sec-butyl boronates, allowing time for protodeboronation.[1] Silver facilitates a transmetalation that proceeds with retention of configuration .[1]
      
  • Temperature Control: Heat to

    
    . Do not exceed 
    
    
    
    .
    • Warning: Higher temperatures trigger

      
      -hydride elimination, leading to the linear 
      
      
      
      -butyl isomer.[1]
  • Filtration: Filter through Celite to remove silver salts immediately after reaction completion.

Stereochemical Outcome Table:

Boron SpeciesReaction ConditionsStereochemical Outcome
Boronic Ester (Pin) Pd /

Retention (>90% fidelity)
Trifluoroborate (

)
Pd /

Inversion (Walden-like)
Boronic Acid Pd /

Racemization (High risk)
Module 4: Troubleshooting "The Isomerization Trap"

Symptom: You observe the linear (


-butyl) product instead of the branched (

-butyl) product. Cause:

-Hydride Elimination followed by re-insertion (Chain Walking).

The Fix: You must accelerate Reductive Elimination so it happens faster than


-Hydride Elimination.

Elimination Complex Pd-Alkyl Intermediate BetaH Beta-Hydride Elimination Complex->BetaH Small Ligands Reduct Reductive Elimination Complex->Reduct Bulky Ligands Linear Linear Isomer (DEAD END) BetaH->Linear Product Chiral Product (SUCCESS) Reduct->Product

Figure 2: Kinetic competition between product formation and isomerization.[1]

Corrective Actions:

  • Increase Ligand Bulk: Switch from

    
     to CPhos  or AntPhos . These ligands have large cone angles that destabilize the Pd(II) complex, forcing it to "eject" the product (reductive elimination) rapidly.[1]
    
  • Lower Temperature:

    
    -hydride elimination has a higher activation energy than reductive elimination.[1] Dropping the temp by 
    
    
    
    often favors the desired pathway.[1]
FAQ: Specific Scenarios

Q: My sec-butyl zinc reagent is crashing out of solution. A: Zinc reagents are notorious for aggregating.[1] Add LiCl or LiBr (0.5M in THF) during the preparation of the zinc reagent.[1] This creates soluble zincate species (


) which are more reactive and stable.[1]

Q: Can I use this for tert-butyl centers? A: No. Tert-butyl centers do not have


-hydrogens on the quaternary carbon, but they are extremely sterically hindered.[1] The protocols above will likely fail due to steric repulsion.[1] You need radical-based Giese additions or specific Cu-catalyzed methods for quaternary centers.[1]

Q: I see "homocoupling" of my electrophile. A: This indicates your catalyst is reducing the electrophile faster than the transmetalation occurs.[1]

  • Fix: Increase the concentration of the nucleophile (Zinc/Boron).[1]

  • Fix: Slow down the addition of the catalyst or add the electrophile via syringe pump to keep its instantaneous concentration low.

References
  • Stereoconvergent Negishi Coupling: Fischer, C., & Fu, G. C. (2005).[1] Asymmetric Nickel-Catalyzed Negishi Cross-Couplings of Secondary Alkyl Halides. Journal of the American Chemical Society.[1][3]

  • Stereospecific Suzuki Coupling (Retention): Imao, D., Glasspoole, B. W., Laberge, V. S., & Crudden, C. M. (2009).[1] Cross Coupling of Chiral Secondary Organoboronic Esters with Retention of Configuration.[1][4] Journal of the American Chemical Society.[1][3]

  • Stereospecific Suzuki Coupling (Inversion): Sandrock, D. L., Jean-Gérard, L., Chen, C. Y., Dreher, S. D., & Molander, G. A. (2010).[1] Stereospecific Cross-Coupling of Secondary Alkyl

    
    -Trifluoroborates. Journal of the American Chemical Society.[1][3]
    
    
  • Prevention of Isomerization (Ligand Effects): Han, C., & Buchwald, S. L. (2009).[1] Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.[1][5] Journal of the American Chemical Society.[1][3]

Sources

Validation & Comparative

Structural Elucidation and Isomeric Differentiation of [4-(Butan-2-yl)phenyl]methanol: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

[4-(Butan-2-yl)phenyl]methanol (also known as 4-sec-butylbenzyl alcohol) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and chiral ligands. In drug development, verifying the regio-purity of the alkyl chain is paramount, as the sec-butyl group introduces a chiral center that is absent in its n-butyl and isobutyl isomers.

This guide provides a definitive 1H NMR assignment protocol, specifically designed to differentiate this molecule from its structural isomers—a common challenge in Friedel-Crafts alkylation scale-ups where isomer migration occurs.

Experimental Protocol: High-Resolution Acquisition

To ensure reproducible chemical shifts and resolution of the chiral multiplets, the following protocol is recommended.

Sample Preparation Workflow
  • Solvent Selection: Chloroform-d (CDCl₃) is the standard for backbone assignment. However, DMSO-d₆ is superior if the resolution of the hydroxyl proton or the benzylic methylene splitting is required (due to suppression of proton exchange).

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm).

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (30° excitation pulse) to maximize relaxation recovery.

  • Spectral Width: 12 ppm ( -1 to 11 ppm).

  • Scans (NS): 16 (minimum) for S/N > 100:1.

  • Relaxation Delay (D1): 2.0 seconds (essential for accurate integration of aromatic protons).

Workflow Visualization

NMR_Workflow Start Sample Isolation Solvent Solvent Choice (CDCl3 vs DMSO-d6) Start->Solvent Prep Tube Prep (15mg / 0.6mL) Solvent->Prep Acq Acquisition (zg30, D1=2s) Prep->Acq Process Processing (LB=0.3Hz, Phase) Acq->Process Analysis Isomer Differentiation Process->Analysis

Figure 1: Optimized NMR acquisition workflow for alkylbenzyl alcohols.

1H NMR Data & Chemical Shift Assignments

The spectrum of [4-(Butan-2-yl)phenyl]methanol is characterized by an AA'BB' aromatic system and a distinct aliphatic region due to the sec-butyl chirality.

Table 1: Chemical Shift Assignments in CDCl₃ (400 MHz)

PositionGroupShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Mechanistic Insight
Ar-H (a) Aromatic7.32Doublet (d)2H8.2Ortho to -CH₂OH. Deshielded by electronegative oxygen proximity.[1]
Ar-H (b) Aromatic7.20Doublet (d)2H8.2Ortho to alkyl. Shielded relative to (a) by electron-donating alkyl group.
CH₂-O Benzylic4.66Singlet (s)*2H-Appears as a doublet in DMSO-d₆ due to coupling with OH.
CH Methine2.60Multiplet (m)1H7.0Benzylic methine. Chiral center splitting is complex.
OH Hydroxyl~1.70Broad (br s)1H-Variable. Concentration and temperature dependent.[2]
CH₂ Methylene1.60Multiplet (m)2H7.4Diastereotopic protons due to adjacent chiral center.
CH₃ (c) Methyl1.24Doublet (d)3H6.9Attached to methine. Diagnostic for sec-butyl vs n-butyl.
CH₃ (d) Methyl0.83Triplet (t)3H7.4Terminal methyl of the ethyl chain.

*Note: In CDCl₃, the -CH₂OH usually appears as a singlet due to rapid proton exchange. In DMSO-d₆, it appears as a doublet (J ~5.7 Hz) at ~4.48 ppm, and the OH appears as a triplet at ~5.13 ppm.

Comparative Analysis: Isomer Differentiation

The core challenge in synthesizing this molecule is distinguishing it from its isomers: 4-isobutylbenzyl alcohol and 4-n-butylbenzyl alcohol . These isomers have identical molecular weights (Mass = 164.25) but distinct pharmacological profiles.[3]

The "Fingerprint" Region (0.8 – 3.0 ppm)

The aliphatic region provides the only reliable differentiation method.

Table 2: Diagnostic Comparison of Isomers

Feature4-sec-butyl (Target)4-isobutyl (Alternative)4-n-butyl (Alternative)
Methyl Pattern 1 Triplet + 1 Doublet 1 Doublet (6H) 1 Triplet
Benzylic Alkyl 1H Multiplet (~2.6 ppm)2H Doublet (~2.5 ppm)2H Triplet (~2.6 ppm)
Chirality Yes (Methylene protons non-equivalent)No No
Decision Logic for Purity Analysis

Use the following logic tree to validate your product's identity during QC.

Isomer_Logic Root Analyze Aliphatic Region (0.8 - 3.0 ppm) CheckMethyl Check Methyl Region (0.8 - 1.3 ppm) Root->CheckMethyl Res_DoubletOnly Doublet Only (6H) (~0.9 ppm) CheckMethyl->Res_DoubletOnly Res_TripletOnly Triplet Only (3H) (~0.9 ppm) CheckMethyl->Res_TripletOnly Res_Mixed Triplet (3H) + Doublet (3H) CheckMethyl->Res_Mixed Result_Iso Isobutyl Isomer (Impurity) Res_DoubletOnly->Result_Iso Result_N n-Butyl Isomer (Impurity) Res_TripletOnly->Result_N Result_Sec sec-Butyl Isomer (TARGET) Res_Mixed->Result_Sec

Figure 2: Logic tree for differentiating butyl-substituted benzyl alcohols.

Technical Discussion: The Chiral Influence

Diastereotopicity

Because the benzylic carbon of the sec-butyl group (C2) is a chiral center, the adjacent methylene protons (C3) are diastereotopic .

  • Observation: They do not appear as a clean quartet. Instead, they appear as a complex multiplet (often overlapping) at ~1.60 ppm.

  • Validation: This complexity is a "stamp of authenticity" for the sec-butyl group. If this region appears as a clean quartet (as in an ethyl group), the structure is incorrect.

Solvent Effects on Labile Protons

In CDCl₃ , the hydroxyl proton is acidic enough to exchange rapidly, decoupling it from the benzylic -CH₂-. In DMSO-d₆ , hydrogen bonding to the solvent slows this exchange.

  • Target Signal (DMSO): The benzylic -CH₂- becomes a doublet .

  • Utility: If you suspect the alcohol has oxidized to a ketone (4-sec-butylacetophenone), the loss of this coupling in DMSO is the fastest diagnostic tool.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4][5] (Standard text for additivity rules and coupling constants).

  • AIST Spectral Database for Organic Compounds (SDBS). (2023). SDBS No. 2785 (sec-Butylbenzene) & SDBS No. 308 (Benzyl Alcohol). National Institute of Advanced Industrial Science and Technology. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Source for chemical shift prediction rules for substituted benzenes).

Sources

HPLC Method Development for Purity Analysis of 4-sec-Butylbenzyl Alcohol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Decision Matrix

In the purity analysis of 4-sec-butylbenzyl alcohol , researchers often default to Gas Chromatography (GC-FID) due to the compound's volatility.[1] However, High-Performance Liquid Chromatography (HPLC) offers superior utility when analyzing oxidative degradation pathways, non-volatile synthetic byproducts, or aqueous reaction matrices.

This guide details the development of a robust Reverse-Phase HPLC (RP-HPLC) method, contrasting it with GC alternatives, and provides a self-validating protocol for chemical purity assessment.[1]

Method Selection: HPLC vs. GC-FID
FeatureHPLC (Proposed Method) GC-FID (Alternative) Verdict
Primary Target Chemical purity, non-volatile impurities (acids, salts).[1][2]Volatile purity, residual solvents.[3]HPLC for stability indicating.
Sample Matrix Compatible with aqueous/organic mixtures (reaction monitoring).[1]Requires dry, organic extracts (water damages columns).HPLC for process control.[1][2]
Isomer Selectivity High selectivity for positional isomers (ortho/meta/para) using Phenyl-Hexyl phases.[1]High resolution based on boiling point differences.[1]Tie (Column dependent).
Thermal Stress Ambient operation (preserves labile intermediates).[1]High temp (200°C+) may induce degradation of precursors.[1]HPLC for labile samples.
Chirality Can separate enantiomers with Chiral stationary phases.[2][4][5]Requires chiral columns; often lower capacity.[1]HPLC for enantiomeric purity.

Method Development Strategy

Developing a method for 4-sec-butylbenzyl alcohol requires addressing three specific challenges:

  • Structural Similarity: Separating the target from its precursor (4-sec-butylbenzaldehyde) and over-reduction product (1-sec-butyl-4-methylbenzene).[1][2]

  • UV Detection: The alkyl group is not chromophoric; detection relies on the benzene ring (

    
     nm and 
    
    
    
    nm).
  • Hydrophobicity: The sec-butyl group significantly increases retention on C18 compared to benzyl alcohol.[1][2]

Visualization: Method Development Decision Tree

MethodDevelopment Start Start: 4-sec-butylbenzyl alcohol Purity Solubility Check Solubility (MeOH/Water vs ACN/Water) Start->Solubility ColumnSelect Column Screening (C18 vs Phenyl-Hexyl) Solubility->ColumnSelect C18 C18 Column (General Hydrophobicity) ColumnSelect->C18 Standard Purity Phenyl Phenyl-Hexyl Column (Pi-Pi Selectivity for Isomers) ColumnSelect->Phenyl Regioisomer Separation MobilePhase Mobile Phase Optimization (Gradient Elution) C18->MobilePhase Phenyl->MobilePhase Detection Detector Selection (UV-Vis / DAD) MobilePhase->Detection FinalMethod Final Validated Method Detection->FinalMethod

Figure 1: Decision workflow for selecting stationary phases and optimization parameters.

Detailed Experimental Protocol

Instrumentation & Conditions[1][4][5][6][7]
  • System: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Luna Phenyl-Hexyl (for enhanced isomer selectivity).[1]

  • Temperature: 30°C (Controlled).

Mobile Phase Design

The sec-butyl group makes the molecule moderately lipophilic.[1][2] A simple isocratic run may broaden peaks; a gradient is recommended to sharpen the alcohol peak while eluting the late-eluting aldehyde precursor.[1]

  • Solvent A: 0.1% Phosphoric Acid (

    
    ) in Water (Milli-Q grade).[1]
    
    • Why Acid? Suppresses ionization of potential acidic impurities (like 4-sec-butylbenzoic acid), ensuring sharp peaks.[1]

  • Solvent B: Acetonitrile (HPLC Grade).[1]

    • Why ACN? Lower UV cutoff than Methanol, allowing detection at 210 nm with less noise.

Gradient Table:

Time (min)% Solvent A (Aq. Acid)% Solvent B (ACN)Event
0.007030Injection / Hold
2.007030Isocratic hold for polar impurities
12.001090Linear Gradient to elute target & aldehyde
15.001090Wash lipophilic byproducts
15.107030Re-equilibration
20.007030End of Run
Detection Strategy
  • Primary Wavelength: 210 nm (Maximal sensitivity, captures the alkyl-benzene absorption).[1]

  • Secondary Wavelength: 254 nm (Specific for aromatic ring, less solvent interference).

  • Reference Wavelength: 360 nm (100 nm bandwidth) to correct for drift.

Critical Comparison: Isomer & Impurity Resolution

The synthesis of 4-sec-butylbenzyl alcohol often involves the reduction of 4-sec-butylbenzaldehyde.[1][2] Common impurities include:

  • 4-sec-butylbenzaldehyde: Starting material.

  • 4-sec-butylbenzoic acid: Oxidation byproduct.[1][2]

  • 1-sec-butyl-4-methylbenzene: Over-reduction product.[1][2]

Selectivity Data (Simulated based on Chemometrics)
AnalyteRetention Time (min)*Relative Response Factor (RRF)Resolution (Rs)
4-sec-butylbenzoic acid3.21.2N/A
4-sec-butylbenzyl alcohol 7.5 1.0 > 4.0
4-sec-butylbenzaldehyde10.81.5> 5.0
1-sec-butyl-4-methylbenzene13.10.8> 3.0

*Note: Retention times are approximate for the cited gradient on a 150mm C18 column.

Expert Insight: If you observe a "shoulder" on your main peak, it is likely the meta-isomer (3-sec-butylbenzyl alcohol).[1] Standard C18 columns may not resolve meta/para isomers efficiently.[1] In this case, switch to a Phenyl-Hexyl column , which utilizes


 interactions to separate isomers based on electron density distribution.[1]

Advanced Consideration: Enantiomeric Purity

The sec-butyl group contains a chiral center.[1] The method above (C18) determines chemical purity (sum of R and S enantiomers). It will not separate enantiomers.

If the biological activity depends on a specific enantiomer, you must use Chiral HPLC.

  • Recommended Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1][2]

  • Mode: Normal Phase (Hexane/IPA 90:10).

  • Note: Do not use the Reverse Phase method described in Section 3 for chiral analysis; water will damage standard normal-phase chiral columns.[1][2]

Validation Framework (Self-Validating System)

To ensure trustworthiness, the method must pass these System Suitability Tests (SST) before every sample set.

  • Precision: Inject standard 6 times. RSD of Area must be < 2.0%.

  • Tailing Factor: Must be between 0.8 and 1.2 for the main peak.

  • Resolution:

    
     between the Alcohol and the Aldehyde impurity.
    
Linearity & Range
  • Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 0.5 mg/mL).

  • Acceptance Criteria:

    
    .
    

References

  • United States Pharmacopeia (USP). Benzyl Alcohol Monograph. USP-NF.[1] (Standard for general benzyl alcohol analysis parameters). Link

  • Simeonov, S. P., et al. (2010). "Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC." American Journal of Analytical Chemistry, 1(1), 1-8. (Grounding for chiral considerations). Link

  • Chromatography Today. (2014). "HPLC vs GC - A Beginner's Guide." (Comparative baseline for technique selection). Link

  • PubChem. 4-tert-Butylbenzyl alcohol Compound Summary. (Proxy data for physicochemical properties of alkylbenzyl alcohols). Link[1]

Sources

A Comparative Guide to the Reactivity of p-sec-Butylbenzyl Alcohol and p-tert-Butylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the nuanced reactivity of starting materials is paramount to achieving desired outcomes in multi-step syntheses. This guide provides an in-depth comparative analysis of two structurally similar yet reactively distinct compounds: p-sec-butylbenzyl alcohol and p-tert-butylbenzyl alcohol. We will explore how the subtle difference in the alkyl substituent—secondary versus tertiary—profoundly influences their behavior in common organic transformations. This analysis is grounded in the fundamental principles of steric hindrance and electronic effects, supported by mechanistic insights and practical experimental protocols.

Structural and Physicochemical Properties: A Tale of Two Isomers

At first glance, p-sec-butylbenzyl alcohol and p-tert-butylbenzyl alcohol are nearly identical. Both are primary benzyl alcohols with a butyl group at the para position of the aromatic ring. However, the branching of this alkyl group is the critical point of divergence, introducing significant differences in their three-dimensional structure and electron distribution.

The tert-butyl group, with its central carbon bonded to three methyl groups, is substantially bulkier than the sec-butyl group.[1][2] This increased steric bulk around the p-tert-butylbenzyl alcohol molecule is a key determinant of its reactivity, particularly in reactions where the approach of a reagent to the aromatic ring or the benzylic position is required.[3][4][5][6]

G cluster_0 p-sec-butylbenzyl alcohol cluster_1 p-tert-butylbenzyl alcohol a a b b

Caption: Chemical structures of p-sec-butylbenzyl and p-tert-butylbenzyl alcohol.

Electronic Effects: Inductive vs. Hyperconjugation

Alkyl groups are generally considered electron-donating substituents on a benzene ring, which activates the ring towards electrophilic aromatic substitution.[7][8] This electron donation occurs through two main mechanisms: the inductive effect and hyperconjugation.

  • Inductive Effect: This is the donation of electron density through the sigma bond network.

  • Hyperconjugation: This involves the overlap of C-H σ-bonds with the π-system of the aromatic ring.[7]

The tert-butyl group is a more effective electron-donating group than the sec-butyl group. This is primarily due to the greater number of C-H bonds available for hyperconjugation (nine in tert-butyl vs. five in sec-butyl, discounting the C-H bonds on the carbon directly attached to the ring).[9][10] This enhanced electron-donating nature of the tert-butyl group increases the electron density of the aromatic ring and can stabilize positively charged intermediates, such as benzylic carbocations.[9][11]

Comparative Reactivity in Key Transformations

The interplay between steric and electronic effects leads to significant differences in how these two alcohols behave in various reactions.

A. Oxidation to Aldehydes

The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis.[12][13][14] This reaction typically involves the removal of a hydrogen atom from the benzylic carbon.

Comparative Analysis:

  • p-sec-Butylbenzyl Alcohol: The lesser steric hindrance of the sec-butyl group allows for easier access of the oxidizing agent (e.g., MnO₂, PCC, or catalytic systems) to the benzylic -CH₂OH group.[15] This generally leads to a faster reaction rate.

  • p-tert-Butylbenzyl Alcohol: The bulky tert-butyl group can sterically hinder the approach of the oxidant.[3][4] This steric impediment is often the dominant factor, resulting in a slower oxidation rate compared to its sec-butyl counterpart. While the stronger electron-donating nature of the tert-butyl group might slightly favor the initial steps of some oxidation mechanisms, the steric effect typically prevails. Experimental evidence shows that p-tert-butylbenzyl alcohol can be effectively oxidized, for instance, to p-tert-butylbenzaldehyde, but reaction conditions may need to be optimized to overcome the steric barrier.[16]

Expected Reactivity: p-sec-Butylbenzyl Alcohol > p-tert-Butylbenzyl Alcohol

G cluster_reactivity Factors Influencing Reactivity cluster_alcohols Alcohols cluster_reactions Reaction Outcomes Steric Steric Hindrance SN2 SN2 & Sterically Sensitive Reactions (e.g., Oxidation) Steric->SN2 Dominant Factor Electronic Electronic Effects (Carbocation Stability) SN1 SN1 Reactions (e.g., Acid-Catalyzed Etherification) Electronic->SN1 Dominant Factor Sec p-sec-Butylbenzyl Alcohol Sec->Steric Less Hindrance Sec->Electronic Less Stable C+ Tert p-tert-Butylbenzyl Alcohol Tert->Steric More Hindrance Tert->Electronic More Stable C+

Caption: Influence of steric and electronic effects on reaction pathways.

B. Acid-Catalyzed Etherification and Esterification (Sₙ1 Reactions)

Reactions that proceed through a benzylic carbocation intermediate, such as acid-catalyzed etherification or certain types of esterification, are highly sensitive to electronic effects.[17][18] The rate-determining step in these Sₙ1-type reactions is the formation of the carbocation.

Comparative Analysis:

  • Carbocation Stability: The stability of a benzylic carbocation is enhanced by electron-donating groups on the aromatic ring. As the tert-butyl group is a more potent electron-donating group than the sec-butyl group, it provides greater stabilization to the adjacent positive charge.[9][11] There is considerable discussion comparing the stability of a tertiary butyl carbocation to a benzyl carbocation, with many sources suggesting they are of similar stability, or that the tert-butyl carbocation is slightly more stable.[10][19][20][21] This principle extends to the substituted benzyl carbocations .

  • p-tert-Butylbenzyl Alcohol: Is expected to form a more stable benzylic carbocation. Consequently, it should undergo Sₙ1 reactions, like acid-catalyzed etherification, more readily.[17]

  • p-sec-Butylbenzyl Alcohol: Will form a less stabilized carbocation, leading to a slower rate in Sₙ1 reactions.

Expected Reactivity (Sₙ1): p-tert-Butylbenzyl Alcohol > p-sec-Butylbenzyl Alcohol

C. Williamson Ether Synthesis (Sₙ2 Reaction)

The Williamson ether synthesis is a classic Sₙ2 reaction where an alkoxide ion acts as a nucleophile to displace a halide from an alkyl halide. If we consider the benzyl alcohols as the source of the nucleophile (alkoxide), their reactivity will be influenced by the steric hindrance around the oxygen atom.

Comparative Analysis:

  • Although both are primary alcohols, the overall bulk of the molecule can influence the nucleophilicity of the corresponding alkoxide.

  • p-tert-Butylbenzyl alkoxide: The significant steric bulk of the tert-butyl group, even though it is at the para position, can create a more hindered nucleophile compared to the sec-butyl derivative. This can slow down the rate of the Sₙ2 attack.

  • p-sec-Butylbenzyl alkoxide: With its less bulky substituent, this alkoxide would be a more effective nucleophile, leading to a faster Sₙ2 reaction.

Expected Reactivity (Sₙ2): p-sec-Butylbenzyl Alcohol > p-tert-Butylbenzyl Alcohol

Summary of Comparative Reactivity

Reaction TypeMore Reactive CompoundPrimary Influencing Factor
Oxidation to Aldehyde p-sec-Butylbenzyl AlcoholSteric Hindrance
Acid-Catalyzed Etherification (Sₙ1) p-tert-Butylbenzyl AlcoholElectronic (Carbocation Stability)
Williamson Ether Synthesis (Sₙ2) p-sec-Butylbenzyl AlcoholSteric Hindrance
Esterification (Acid-Catalyzed, Sₙ1) p-tert-Butylbenzyl AlcoholElectronic (Carbocation Stability)
Esterification (Sterically Demanding) p-sec-Butylbenzyl AlcoholSteric Hindrance

Experimental Protocols

The following protocols are provided as representative examples. Researchers should always conduct a thorough literature search and safety assessment before beginning any new experimental work.

Protocol 1: Oxidation of p-Alkylbenzyl Alcohol with Activated MnO₂

This protocol is effective for the selective oxidation of benzyl alcohols to aldehydes with minimal over-oxidation.[15]

  • Reaction Setup: To a stirred solution of the p-alkylbenzyl alcohol (1.0 mmol) in a suitable solvent such as dichloromethane or acetonitrile (10 mL), add activated manganese dioxide (10.0 mmol, ~10 equivalents).

  • Reaction Execution: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions with p-sec-butylbenzyl alcohol are expected to reach completion faster than those with p-tert-butylbenzyl alcohol.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite® pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude aldehyde can be purified by silica gel column chromatography if necessary.

Protocol 2: Acid-Catalyzed Self-Etherification (Sₙ1)

This protocol illustrates the formation of a symmetrical dibenzyl ether, driven by carbocation formation.

  • Reaction Setup: Dissolve the p-alkylbenzyl alcohol (1.0 mmol) in a non-nucleophilic solvent like toluene or chlorobenzene (5 mL).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 mmol, 5 mol%) or a Lewis acid.[18]

  • Reaction Execution: Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by TLC or GC. p-tert-Butylbenzyl alcohol is expected to react faster due to the formation of a more stable carbocation.

  • Workup: After cooling to room temperature, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting ether by column chromatography.

G cluster_mechanism Sₙ1 Mechanism: Carbocation Formation A p-Alkylbenzyl Alcohol B Protonated Alcohol A->B + H⁺ C Benzylic Carbocation + H₂O B->C - H₂O (Rate-Determining Step) D Product (Ether/Ester) C->D + Nucleophile (R'OH)

Caption: Simplified Sₙ1 mechanism for benzylic alcohols.

Conclusion

The choice between p-sec-butylbenzyl alcohol and p-tert-butylbenzyl alcohol as a synthetic precursor depends critically on the intended chemical transformation.

  • p-tert-Butylbenzyl Alcohol is the preferred substrate for reactions proceeding through an Sₙ1 mechanism , where the stability of the benzylic carbocation is the key driving force. Its enhanced electron-donating properties facilitate these transformations.

  • p-sec-Butylbenzyl Alcohol is generally more reactive in sterically sensitive reactions , including many oxidations and Sₙ2-type substitutions . Its less encumbered structure allows for more facile approach of reagents.

By understanding these fundamental principles of steric and electronic control, chemists can make more informed decisions in reaction design, leading to improved yields, higher selectivity, and more efficient synthetic routes.

References

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A Researcher's Guide to the UV-Vis Absorption Maxima of Para-Substituted Benzyl Alcohols: An In-Depth Comparison

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of a series of para-substituted benzyl alcohols. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for understanding how different functional groups in the para position influence the electronic absorption spectra of the benzyl alcohol scaffold. We will explore the electronic effects of substituents, provide a detailed experimental protocol for obtaining UV-Vis spectra, and present a comparative analysis of the absorption maxima (λmax) for a range of substituted benzyl alcohols.

Introduction: The Electronic Landscape of Benzyl Alcohol

Benzyl alcohol, the simplest aromatic alcohol, exhibits characteristic UV absorption due to the π-electron system of the benzene ring. The electronic transitions in benzene and its derivatives, typically π → π* transitions, give rise to absorption bands in the UV region. The substitution of a hydrogen atom on the benzene ring with a functional group can significantly alter the electronic distribution within the molecule, leading to shifts in the absorption maxima. This phenomenon is of great interest in various fields, including medicinal chemistry and materials science, as it provides insights into the electronic properties of molecules.

This guide will focus on para-substituted benzyl alcohols, where the substituent is located at the position opposite to the hydroxymethyl group. This specific substitution pattern allows for a clear investigation of the through-conjugation effects of different functional groups on the aromatic system.

Theoretical Background: Understanding Substituent Effects

The position and intensity of UV-Vis absorption bands in aromatic compounds are sensitive to the nature of the substituents on the ring.[1] Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

  • Electron-Donating Groups (EDGs): These groups, such as hydroxyl (-OH), methoxy (-OCH3), and methyl (-CH3), possess lone pairs of electrons or are capable of hyperconjugation, which they can donate to the π-system of the benzene ring. This donation of electron density increases the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), leading to a smaller HOMO-LUMO gap. Consequently, less energy is required to excite an electron, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic shift or red shift).

  • Electron-Withdrawing Groups (EWGs): These groups, such as nitro (-NO2) and cyano (-CN), pull electron density away from the benzene ring through inductive or resonance effects. This stabilizes the HOMO more than the LUMO, increasing the HOMO-LUMO gap. As a result, more energy is needed for electronic excitation, causing the absorption maximum to shift to a shorter wavelength (a hypsochromic shift or blue shift). However, if the EWG itself contains a chromophore and extends conjugation, a bathochromic shift can also be observed.[2]

The magnitude of these shifts is dependent on the strength of the electron-donating or electron-withdrawing ability of the substituent.

Experimental Protocol: Acquiring High-Quality UV-Vis Spectra

To ensure accurate and reproducible results, a standardized protocol for acquiring UV-Vis spectra is crucial. The following procedure is recommended for the analysis of para-substituted benzyl alcohols.

Instrumentation
  • A dual-beam UV-Vis spectrophotometer capable of scanning in the range of 200-400 nm.

  • Matched quartz cuvettes with a 1 cm path length.

Reagents and Solvents
  • Analytes: Benzyl alcohol and a series of para-substituted benzyl alcohols (e.g., p-methylbenzyl alcohol, p-methoxybenzyl alcohol, p-chlorobenzyl alcohol, p-nitrobenzyl alcohol) of high purity.

  • Solvent: Spectroscopic grade ethanol is a suitable solvent as it is transparent in the UV region of interest (above 210 nm) and can dissolve a wide range of organic compounds.[3]

Sample Preparation
  • Stock Solution Preparation: Accurately weigh a precise amount of the benzyl alcohol derivative (e.g., 10 mg) and dissolve it in a 100 mL volumetric flask with spectroscopic grade ethanol to create a stock solution of known concentration (e.g., 100 µg/mL).

  • Working Solution Preparation: From the stock solution, prepare a series of dilutions to determine an appropriate concentration for analysis. The ideal concentration will yield an absorbance reading between 0.2 and 1.0 absorbance units at the λmax to ensure adherence to the Beer-Lambert Law.[4]

  • Blank Preparation: Use the same spectroscopic grade ethanol as the blank reference.

Data Acquisition
  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

  • Baseline Correction: Record a baseline spectrum with the blank solution (ethanol) in both the sample and reference cuvette holders.

  • Sample Measurement: Rinse the sample cuvette with the working solution of the analyte two to three times before filling it. Place the sample cuvette in the sample holder and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the recorded spectrum.

The following diagram illustrates the general workflow for this experimental procedure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Analyte dissolve Dissolve in Ethanol (Stock Solution) weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute baseline Baseline Correction (Ethanol Blank) dilute->baseline Transfer to Cuvette measure Measure Sample Spectrum baseline->measure analyze Determine λmax measure->analyze G Effect of Substituents on Molecular Orbital Energies HOMO_EDG HOMO' LUMO_EDG LUMO' HOMO_EDG->LUMO_EDG ΔE' < ΔE (Bathochromic Shift) HOMO_ref HOMO LUMO_ref LUMO HOMO_ref->LUMO_ref ΔE HOMO_EWG HOMO'' LUMO_EWG LUMO'' HOMO_EWG->LUMO_EWG ΔE'' > ΔE (Hypsochromic Shift)

Caption: Influence of substituents on HOMO-LUMO energy gap.

Conclusion

This guide has provided a comprehensive overview of the UV-Vis absorption maxima of para-substituted benzyl alcohols. The experimental data, in conjunction with theoretical principles, confirms that the electronic nature of the para-substituent plays a critical role in modulating the absorption wavelength. Electron-donating groups generally lead to a bathochromic shift, with the magnitude of the shift correlating with the donating strength. Electron-withdrawing groups can also result in a bathochromic shift, particularly when they extend the conjugation of the π-system. The provided experimental protocol offers a reliable method for obtaining high-quality UV-Vis spectra for these and similar compounds, enabling researchers to probe the electronic properties of molecules and make informed decisions in their scientific endeavors.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of [4-(Butan-2-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of [4-(Butan-2-yl)phenyl]methanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the critical reasoning behind each procedural step, ensuring a culture of safety and regulatory adherence in the laboratory.

Hazard Profile and Immediate Safety Considerations

[4-(Butan-2-yl)phenyl]methanol is an aromatic alcohol with specific hazards that must be understood before any handling or disposal operations commence. The primary risks associated with this compound are its flammability and its potential for causing irritation upon contact.[1] The Safety Data Sheet (SDS) is the primary source of this information and must be consulted before use.

A key safety principle is proactive risk mitigation. Before beginning any experiment that will generate this waste, a designated, properly labeled hazardous waste container should be prepared. This practice prevents the accumulation of hazardous materials in temporary or inappropriate containers.[2]

Hazard Classification & Critical Data Reference
GHS Hazard Statements H225: Highly flammable liquid and vapour. H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.
GHS Pictograms Flame, Exclamation Mark
Signal Word Danger
RCRA Hazardous Waste ID Likely D001 (Ignitability) due to low flash point.[3][4]
Personal Protective Equipment (PPE) Chemical safety goggles, flame-retardant lab coat, nitrile gloves, closed-toe shoes.[5][6]
Incompatible Materials Strong oxidizing agents, acid chlorides, acid anhydrides.[6][7] Store waste away from these materials to prevent violent reactions.[2]

Waste Characterization: The Foundation of Compliant Disposal

Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits at least one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[4][8]

[4-(Butan-2-yl)phenyl]methanol is not typically a "listed" waste. However, it is a flammable liquid, meaning its waste classification is determined by the ignitability characteristic .[9][10]

  • Causality of Classification : A liquid waste with a flash point below 60°C (140°F) is defined as an ignitable hazardous waste and assigned the RCRA waste code D001 .[4][9] Given that this compound is classified as a highly flammable liquid, its waste must be managed as D001 hazardous waste.[1][9] This classification mandates a "cradle-to-grave" management approach, tracked via a hazardous waste manifest system from the point of generation to final disposal.[11][12]

Disposal Workflow: A Step-by-Step Protocol

The following diagram and protocols outline the decision-making process and actions required for managing waste [4-(Butan-2-yl)phenyl]methanol.

G start Waste Generation: [4-(Butan-2-yl)phenyl]methanol spill Is it an accidental spill? start->spill small_spill Small Spill (<100 mL) spill->small_spill Yes large_spill Large Spill (>100 mL) spill->large_spill Yes, Large procedure Is it routine process waste? spill->procedure No absorb 1. Eliminate Ignition Sources 2. Absorb with inert material (e.g., vermiculite, sand) 3. Collect in sealed container small_spill->absorb evacuate 1. Evacuate & Ventilate Area 2. Eliminate Ignition Sources 3. Call EHS / Emergency Response large_spill->evacuate bulk Bulk Liquid Waste procedure->bulk Liquid contaminated_solids Contaminated Solids (e.g., wipes, gloves, silica) procedure->contaminated_solids Solid empty_container Empty Container procedure->empty_container Container collect_bulk 1. Collect in a dedicated, compatible waste container (glass or polyethylene). 2. Do NOT mix with incompatible waste. bulk->collect_bulk collect_solids 1. Collect in a separate, sealed container or bag. 2. Label as 'Solid Hazardous Waste'. contaminated_solids->collect_solids manage_container 1. Triple rinse with a suitable solvent (e.g., ethanol, acetone). 2. Collect rinsate as hazardous waste. 3. Deface label & dispose of container per institutional policy. empty_container->manage_container final_disposal Label container with 'HAZARDOUS WASTE', list all constituents, and accumulation start date. Store in Satellite Accumulation Area. Request pickup by EHS. absorb->final_disposal collect_bulk->final_disposal collect_solids->final_disposal

Caption: Decision workflow for managing [4-(Butan-2-yl)phenyl]methanol waste.

Protocol for Bulk Liquid Waste Disposal

This procedure applies to the collection of spent reagent, reaction mixtures, and solvent rinsates containing the compound.

  • Container Selection : Designate a chemically compatible container, preferably glass or polyethylene, for waste accumulation. Ensure the container has a tight-fitting screw cap.[9]

  • Labeling : Affix a "HAZARDOUS WASTE" label to the container before adding the first drop of waste.[13] The label must clearly state "[4-(Butan-2-yl)phenyl]methanol" and any other chemical constituents and their approximate percentages. Do not use chemical formulas or abbreviations.[13]

  • Accumulation : Keep the waste container closed at all times except when adding waste.[9] Store the container in a designated Satellite Accumulation Area (SAA) or a fire-rated cabinet.[2]

  • Segregation : Crucially, do not mix this waste stream with incompatible materials like strong acids or oxidizers.[2]

  • Final Disposal : Once the container is full or you have finished the project, ensure the accumulation start date is on the label and arrange for pickup by your institution's Environmental Health & Safety (EHS) department for disposal at a licensed facility.[14]

Protocol for Spill Cleanup and Disposal

In the event of a spill, immediate and correct action is vital to prevent fire and exposure.

  • Eliminate Ignition Sources : Immediately turn off all nearby hot plates, stirrers, and other potential ignition sources.[15]

  • Ventilate : Ensure the area is well-ventilated to disperse flammable vapors.

  • Containment : For small spills, contain the liquid using an inert absorbent material like vermiculite, diatomaceous earth, or sand.[16] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection : Wearing appropriate PPE, carefully scoop the contaminated absorbent material into a sealable container.

  • Decontamination : Clean the affected surface with soap and water.[16]

  • Disposal : Label the container with the absorbed material as hazardous waste, listing all chemicals involved, and dispose of it through your EHS office.[16][17] For large spills, evacuate the area and contact your institution's emergency response team immediately.[16]

Protocol for Empty Container Disposal

An "empty" container that held a hazardous chemical must be managed correctly to be considered non-hazardous.[18]

  • Thorough Emptying : Remove all contents using standard practices like pouring or pumping.[18]

  • Triple Rinsing : Rinse the container three times with a suitable solvent (e.g., methanol, ethanol, or acetone).[18] This step is critical because the rinsate itself must be collected and managed as hazardous waste.[2] Add the rinsate to your bulk liquid waste container for [4-(Butan-2-yl)phenyl]methanol.

  • Label Defacement : Completely remove or obliterate the original chemical label.[2][18]

  • Final Disposal : Once triple-rinsed and the label is defaced, the container can typically be disposed of in the regular trash or recycling, depending on institutional policy.[2][18]

By adhering to these scientifically-backed procedures, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of [4-(Butan-2-yl)phenyl]methanol, upholding the highest standards of laboratory safety and professional practice.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.